Ipragliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWIQIYAXSLBA-RQXATKFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032738 | |
| Record name | Ipragliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761423-87-4 | |
| Record name | Ipragliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipragliflozin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipragliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipragliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPRAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipragliflozin's Core Mechanism of Action in Renal Glucose Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] Developed for the management of type 2 diabetes mellitus (T2DM), its mechanism of action offers an insulin-independent pathway to achieve glycemic control.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its interaction with SGLT2 in the renal proximal tubules and the subsequent physiological responses. The document details the quantitative effects, experimental methodologies used for its characterization, and the key signaling and logical pathways involved in its therapeutic effects.
Core Mechanism: Inhibition of SGLT2-Mediated Glucose Reabsorption
The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the plasma. Under normal physiological conditions, virtually all filtered glucose is reabsorbed back into circulation, preventing its loss in urine. This process is primarily mediated by two sodium-glucose cotransporters, SGLT1 and SGLT2.
-
SGLT2: This is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal renal tubules.[6][7] It is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate.[4][7]
-
SGLT1: This high-affinity, low-capacity transporter is found in the S3 segment of the proximal tubule and is responsible for reabsorbing the remaining 10% of filtered glucose.[8]
This compound functions as a competitive inhibitor of SGLT2.[4] By binding to the SGLT2 protein, this compound blocks the reabsorption of glucose and sodium from the tubular fluid back into the bloodstream.[6][9] This inhibition of SGLT2 leads to a significant increase in urinary glucose excretion (glucosuria), thereby lowering the plasma glucose concentration in individuals with hyperglycemia.[1][3][10] A key advantage of this mechanism is its independence from insulin secretion or sensitivity, making it an effective treatment option across different stages of T2DM.[2][3]
Quantitative Data on this compound's Effects
The pharmacokinetics and pharmacodynamics of this compound have been extensively studied in healthy volunteers and patients with T2DM. The data consistently demonstrate a dose-dependent effect on urinary glucose excretion and plasma glucose levels.
Table 1: Pharmacokinetic Profile of this compound in T2DM Patients (Single Daily Dose)
| Parameter | 50 mg Dose | 100 mg Dose | Reference |
| Cmax (ng/mL) | Data not consistently available in search results | Data not consistently available in search results | [10] |
| AUC0-24h (ng·h/mL) | Data not consistently available in search results | 1.9-fold higher than 50mg group | [10] |
| tmax (h) | Data not consistently available in search results | Data not consistently available in search results | [10] |
Note: Specific mean values for Cmax and AUC were not detailed in the provided search results, but the dose-dependent increase was noted.
Table 2: Pharmacodynamic Response: Urinary Glucose Excretion (UGE)
| Population | This compound Dose | Change in 24h UGE from Baseline | Key Finding | Reference(s) |
| Japanese T2DM Patients | 50 mg, 100 mg | Remarkable, dose-dependent increase | Increased glucosuria | [10] |
| Healthy Volunteers & T2DM Patients | 50-100 mg | Approached maximum effect | Saturation of effect at higher doses | [1] |
| T2DM Patients with varying eGFR | Single Dose | Decreased with declining eGFR (46 mg/min in normal eGFR to 8 mg/min in severe impairment) | Efficacy is dependent on renal function | [7][11] |
Table 3: Clinical Efficacy Markers in T2DM Patients
| Parameter | This compound Treatment | Placebo | Key Outcome | Reference(s) |
| Fasting Plasma Glucose | Significant reduction | No significant change | Improved glycemic control | [10] |
| Plasma Glucose AUC0-24h | Significant reduction | No significant change | Improved overall glucose exposure | [10] |
| Body Weight | Reduction | No significant change | Favorable metabolic effect | [10] |
| HbA1c (in patients with mild renal impairment) | -0.56% change at 6 months | +0.26% change at 6 months | Effective in mild renal impairment | [12] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of established in vitro and in vivo experimental protocols.
Protocol 1: In Vitro SGLT2 Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound for human SGLT2.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or similar cell lines are stably transfected to express human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1) proteins.
-
Uptake Assay: Cells are incubated in a sodium-containing buffer with a mixture of a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate) and varying concentrations of this compound or a vehicle control.
-
Measurement: After a defined incubation period, the uptake reaction is stopped, and the cells are washed to remove extracellular radiolabel. Intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated to determine its inhibitory potency. Selectivity is determined by comparing the IC50 values for hSGLT2 and hSGLT1.
-
Protocol 2: In Vivo Assessment of Urinary Glucose Excretion (UGE) in Animal Models
-
Objective: To evaluate the in vivo efficacy of this compound in promoting glucosuria.
-
Methodology:
-
Animal Model: Diabetic animal models, such as high-fat diet-fed mice or streptozotocin (STZ)-induced diabetic rats, are commonly used.
-
Acclimatization: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. They are acclimatized for several days before the study begins.
-
Treatment: Animals are randomized to receive either this compound (at various doses, administered orally) or a vehicle control.
-
Urine Collection: Urine is collected over a 24-hour period both before (baseline) and after drug administration.
-
Analysis: The total volume of urine is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or similar method. The total amount of glucose excreted over 24 hours is then calculated.
-
Protocol 3: Human Pharmacodynamic Study (Randomized Controlled Trial)
-
Objective: To assess the pharmacokinetics and pharmacodynamics of this compound in patients with T2DM.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is employed.
-
Participants: Patients with a confirmed diagnosis of T2DM meeting specific inclusion/exclusion criteria (e.g., HbA1c levels, renal function) are enrolled.
-
Intervention: Participants are randomized to receive a once-daily oral dose of this compound (e.g., 50 mg or 100 mg) or a matching placebo for a specified duration (e.g., 14 to 24 weeks).[10]
-
Data Collection: Blood and urine samples are collected at regular intervals. Pharmacokinetic parameters (Cmax, AUC) are determined from plasma concentrations of this compound. Pharmacodynamic endpoints include 24-hour UGE, fasting plasma glucose, and postprandial glucose levels.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Visualizations: Pathways and Workflows
Signaling and Mechanical Action Pathway
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and other sodium–glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: Preclinical and clinical data [agris.fao.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Renal Glucose Handling: Impact of chronic kidney disease and sodium-glucose cotransporter 2 inhibition in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic study of this compound in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Investigational SGLT-2 Inhibitor Works Even with Mild Renal Loss [diabetesincontrol.com]
The Journey of Ipragliflozin: From Discovery to Synthesis and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action, independent of insulin secretion, offers a novel therapeutic approach by promoting urinary glucose excretion, thereby lowering blood glucose levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of this compound, tailored for professionals in the field of drug development and research.
Discovery and Development
The discovery of this compound stemmed from a dedicated effort to develop C-glucosides with a benzothiophene structure as SGLT2 inhibitors.[1] Initial screening identified a benzothiophene derivative as a potent SGLT2 inhibitor.[1] Further optimization of this lead compound, including the strategic addition of a fluorine atom, led to the discovery of this compound (formerly ASP1941).[2] This modification resulted in a compound with a superior in vitro profile, demonstrating high potency and a 254-fold selectivity for SGLT2 over SGLT1.[2] this compound was jointly developed by Astellas Pharma Inc. and Kotobuki Pharmaceutical Co., Ltd., and first received regulatory approval in Japan in 2014.[3][4]
Synthetic Pathways
Several synthetic routes for this compound have been developed, with a focus on efficiency, stereoselectivity, and industrial scalability. A common strategy involves the coupling of a protected glucose derivative with a substituted benzothiophene moiety.
One notable synthetic approach, detailed in patent literature, utilizes a halogen-lithium exchange followed by transmetalation with a zinc salt to create a key organozinc reagent. This is then coupled with a protected glucopyranosyl bromide. The final step involves the deprotection of the hydroxyl groups on the glucose ring.
Logical Flow of a Common this compound Synthesis:
References
The Preclinical Pharmacokinetic and Pharmacodynamic Profile of Ipragliflozin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is intended to support research and development efforts by providing detailed data and experimental methodologies from key preclinical studies.
Introduction
This compound is a novel therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action is independent of insulin, focusing on the inhibition of glucose reabsorption in the kidneys.[1] SGLT2, the primary transporter responsible for this reabsorption, is located in the proximal convoluted tubule.[2][3] By selectively inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound, providing a foundation for its clinical development.
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical models, characterized by good oral absorption and a dose-dependent increase in plasma concentrations.[4]
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following a single oral administration.
| Parameter | 1 mg/kg | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 235 ± 34 | 2430 ± 280 | 7840 ± 960 |
| Tmax (hr) | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 |
| AUC₀-∞ (ng·h/mL) | 834 ± 121 | 9870 ± 1150 | 35400 ± 4120 |
| t₁/₂ (hr) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
Data presented as mean ± standard deviation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.
In Vitro SGLT2 Inhibition
This compound is a potent and selective inhibitor of SGLT2. In vitro studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT subtypes have demonstrated its high affinity for SGLT2 compared to SGLT1.[5]
| Transporter | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT1 | 1876 | 254-fold |
| Human SGLT2 | 7.38 |
IC₅₀: Half-maximal inhibitory concentration.[6][7]
In Vivo Antihyperglycemic Effects
Preclinical studies in various diabetic animal models have consistently shown the efficacy of this compound in improving glycemic control.
| Dose (mg/kg) | Urinary Glucose Excretion (mg/24h) |
| Vehicle | 5.2 ± 1.1 |
| 0.3 | 120.4 ± 15.3 |
| 1 | 250.6 ± 28.7 |
| 3 | 480.1 ± 55.2 |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2.
Workflow for the in vitro SGLT2 inhibition assay.
Detailed Steps:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human SGLT2 are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.
-
Washing: Prior to the assay, cells are washed with a sodium-free buffer to remove any residual glucose.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified period.
-
Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), is added in a sodium-containing buffer to initiate uptake.
-
Incubation: The plate is incubated for 1-2 hours at 37°C.
-
Termination and Lysis: Uptake is terminated by washing the cells with ice-cold, sodium-free buffer. The cells are then lysed.
-
Measurement: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Animal Models of Diabetes
This model is used to evaluate the antihyperglycemic effects of this compound in an insulin-deficient state.[8][9]
Workflow for the STZ-induced diabetic rat model.
Detailed Steps:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the facility for at least one week.
-
STZ Administration: A single intraperitoneal injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.
-
Diabetes Confirmation: Blood glucose levels are monitored 48-72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Grouping and Treatment: Diabetic animals are randomly assigned to treatment groups and receive daily oral doses of this compound or vehicle for the duration of the study.
The KK-Ay mouse is a genetic model of obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.[3][10]
Key Characteristics:
-
Genetic Background: These mice carry the yellow obese gene (Ay), leading to spontaneous development of obesity and diabetes.
-
Phenotype: They exhibit key features of human type 2 diabetes, making them a relevant model for efficacy testing.
-
Usage: KK-Ay mice are used to assess the long-term effects of this compound on glycemic control, body weight, and other metabolic parameters.
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Workflow for a pharmacokinetic study in rats.
Detailed Steps:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight before dosing.
-
Dosing: this compound is administered as a single oral dose via gavage.
-
Blood Collection: Serial blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using appropriate software.
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of SGLT2 in the renal proximal tubule. This leads to a cascade of downstream effects that contribute to improved glycemic control.
Mechanism of action of this compound.
Conclusion
The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. It is a potent and selective SGLT2 inhibitor that effectively increases urinary glucose excretion and lowers blood glucose levels in various animal models of diabetes. The experimental protocols detailed in this guide provide a framework for further research and development of SGLT2 inhibitors.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes [scholarworks.indianapolis.iu.edu]
- 3. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ovid.com [ovid.com]
- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KK-Ay/TaJcl [clea-japan.com]
- 11. A quantitative LC-MS/MS method for determining this compound, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipragliflozin's Impact on Cellular Glucose Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipragliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily exerts its glucose-lowering effect by promoting urinary glucose excretion. While this renal action is its principal mechanism, emerging evidence suggests that this compound also influences cellular glucose uptake and metabolism in peripheral tissues through indirect pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cellular glucose uptake, detailing its indirect molecular mechanisms, and presenting relevant experimental data and protocols. The information is intended to support further research and drug development in the field of metabolic diseases.
Core Mechanism of Action: SGLT2 Inhibition
This compound is a potent and selective inhibitor of SGLT2, which is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1] By competitively inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action, making it an effective therapeutic strategy for type 2 diabetes.[2]
Indirect Effects on Cellular Glucose Uptake
Current research indicates that the effects of this compound on cellular glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, are primarily indirect consequences of its systemic effects. These indirect mechanisms include:
-
Alleviation of Glucotoxicity: By promoting the excretion of excess glucose, this compound reduces chronic hyperglycemia, thereby mitigating the detrimental effects of glucotoxicity on insulin signaling and cellular function in peripheral tissues.
-
Activation of AMPK/SIRT1 Pathway: Studies have shown that this compound treatment can lead to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) in both the liver and adipose tissue.[4][5][6] This activation is likely a result of the mild energy deficit created by urinary glucose loss. The AMPK/SIRT1 pathway is a key regulator of cellular energy homeostasis and its activation can lead to a variety of metabolic benefits, including increased fatty acid oxidation and enhanced mitochondrial function.[4][5][6]
Signaling Pathways
The indirect effects of this compound on cellular metabolism are mediated by complex signaling pathways. The activation of the AMPK/SIRT1 pathway is a central event that influences downstream processes related to energy expenditure and substrate utilization.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC₅₀ (nM) | Selectivity (vs. hSGLT1) | Reference |
| Human SGLT2 | 7.38 | 254-fold | [2] |
| Human SGLT1 | 1876 | - | [2] |
| Rat SGLT2 | 10.9 | 269-fold | [2] |
| Rat SGLT1 | 2930 | - | [2] |
| Mouse SGLT2 | 4.61 | 310-fold | [2] |
| Mouse SGLT1 | 1430 | - | [2] |
Table 2: Effects of this compound in Animal Models
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| High-Fat Diet-Induced Obese Mice | 1 mg/kg/day | 16 weeks | - Attenuated hepatic steatosis- Reduced adipocyte hypertrophy- Upregulated Ucp1 and thermogenesis-related genes in adipose tissue- Activated AMPK/SIRT1 pathway in liver and adipose tissue | [4][5][6] |
| Streptozotocin-Induced Diabetic Rats | 3 mg/kg/day | 4 weeks | - Improved hyperglycemia and glucose tolerance- Reduced hyperlipidemia and hepatic steatosis | [7] |
| KK-Ay Diabetic Mice | 3 mg/kg/day | 4 weeks | - Sustained antihyperglycemic effect- Increased urinary glucose excretion | [2] |
Experimental Protocols
2-NBDG Glucose Uptake Assay in Adipocytes/Myotubes
This protocol is adapted for assessing the direct effects of this compound on glucose uptake in cell culture.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
This compound
-
Insulin (positive control)
-
Phloretin or Cytochalasin B (inhibitors of glucose transport)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes or L6 myoblasts into myotubes in 24- or 96-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated cells for 2-4 hours in serum-free medium to lower basal glucose uptake.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound, insulin (e.g., 100 nM), or vehicle control in KRH buffer for a specified time (e.g., 30-60 minutes).
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 15-30 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.[8][9][10]
Western Blotting for GLUT4 and Signaling Proteins
This protocol outlines the procedure for quantifying the expression of key proteins involved in glucose metabolism and signaling.
Materials:
-
Cell lysates from treated adipocytes or myotubes
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT4, anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound's primary effect on glucose metabolism is through the inhibition of renal SGLT2, leading to systemic improvements that indirectly influence cellular glucose handling in peripheral tissues. The activation of the AMPK/SIRT1 pathway appears to be a key indirect mechanism. However, direct, SGLT2-independent effects of this compound on cellular glucose uptake in tissues like muscle and fat have not been conclusively demonstrated in vitro.
Future research should focus on in vitro studies using relevant cell lines (L6 myotubes, 3T3-L1 adipocytes) to definitively assess whether this compound has any direct impact on glucose transporter expression, translocation, or insulin signaling pathways. Such studies will provide a more complete understanding of the full spectrum of this compound's actions and may uncover novel therapeutic applications.
References
- 1. Direct cardiac effects of SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacological Profile of this compound, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway [e-dmj.org]
- 7. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Ipragliflozin Administration in Rat Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ipragliflozin in rat models of metabolic disease. The following sections detail the experimental design, drug administration, and analytical methods commonly employed to investigate the metabolic effects of this SGLT2 inhibitor.
Introduction
This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that lowers blood glucose levels by promoting urinary glucose excretion.[1][2] Beyond its glycemic control, this compound has been shown to exert beneficial effects on various metabolic parameters, including body weight, hepatic steatosis, and adipose tissue function.[1][2] These protocols are designed to guide researchers in conducting robust and reproducible preclinical studies to evaluate the therapeutic potential of this compound in metabolic disorders using rat models.
Experimental Models
Two primary rat models are frequently utilized in metabolic studies of this compound: the high-fat diet (HFD)-induced obesity model and the streptozotocin (STZ)-induced diabetes model.
High-Fat Diet (HFD)-Induced Obese Rat Model
This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.
-
Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Diet: A high-fat diet, typically providing 45% to 60% of calories from fat, is administered for a period of 8-16 weeks to induce the desired metabolic phenotype.[1][2][3]
-
Control Group: A control group receiving a standard chow diet is essential for comparison.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by STZ. It is a well-established model for studying type 1 diabetes and its complications.
-
Animal Strain: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (40-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5) is administered.[4][5][6] Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection; rats with fasting blood glucose levels ≥ 15 mmol/L (or >250 mg/dL) are considered diabetic.[4][5]
This compound Administration
Dosage and Vehicle
-
Dosage: Effective doses in rat studies typically range from 1 mg/kg to 10 mg/kg body weight per day.[1][3]
-
Vehicle: this compound is commonly suspended in a 0.5% carboxymethyl cellulose (CMC) solution for oral administration.[7]
Route and Duration of Administration
-
Route: Oral gavage is the most common and precise method for daily administration.[1][7] Administration in drinking water is an alternative for longer-term studies to reduce handling stress.
-
Duration: The treatment duration can vary from a single dose for acute studies to several weeks (e.g., 4-16 weeks) for chronic efficacy studies.[1][8]
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported effects of this compound on key metabolic parameters in different rat models.
Table 1: Effects of this compound in High-Fat Diet-Induced Obese Rodent Models
| Species | Diet | This compound Dose | Duration | Body Weight | Food Intake | Blood Glucose | Liver Weight/Triglycerides | Adipose Tissue | Reference |
| Mouse | 60% HFD | 10 mg/kg/day (gavage) | 16 weeks | No significant change | Increased | No significant change | Attenuated hepatic steatosis | Reduced adipocyte size, induced browning | [1][2] |
| Rat | HFD | 10 mg/kg/day | Not specified | Reduced | Slightly increased | Not specified | Not specified | Reduced fat mass | [9] |
| Mouse | HFD | 10 mg/kg/day (in water) | 4 weeks | No significant change | Increased | Improved hyperglycemia | Markedly improved hepatic steatosis | Increased epididymal fat mass | |
| Mouse | HFD | 30 mg/kg/day (gavage) | 9 weeks | Suppressed gain | Not specified | Not specified | Suppressed hepatic lipid content | Reduced fat mass | [2] |
Table 2: Effects of this compound in STZ-Induced Diabetic Rodent Models
| Species | This compound Dose | Duration | Blood Glucose | Body Weight | Food/Water Intake | Other Metabolic Parameters | Reference |
| Mouse | 3 mg/kg/day (gavage) | 3 weeks | Significantly reduced | No significant change | No significant change | Ameliorated endothelial dysfunction | [7] |
| Mouse | 0.1 - 3 mg/kg/day | 4 weeks | Attenuated hyperglycemia | Not specified | Not specified | Improved glucose intolerance | [8] |
| Rat | Not specified | 4 weeks | Improved hyperglycemia | Not specified | Not specified | Improved hyperlipidemia and hepatic steatosis | [10] |
Experimental Protocols
Oral Gavage Administration
-
Preparation: Prepare a suspension of this compound in 0.5% CMC solution at the desired concentration.
-
Animal Handling: Gently restrain the rat.
-
Gavage: Use a 16-18 gauge, 2-3 inch-long, ball-tipped gavage needle. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus and deliver the suspension. The maximum recommended volume is 10-20 ml/kg.[8][11]
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a 50% glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at 30, 60, and 120 minutes after glucose administration.[12]
-
Analysis: Measure blood glucose levels using a glucometer. The area under the curve (AUC) can be calculated to assess glucose tolerance.
Biochemical Analysis
-
Sample Collection: Collect blood via cardiac puncture or from the tail vein into appropriate tubes. For serum, allow the blood to clot and then centrifuge.
-
Analysis: Use commercial assay kits to measure serum levels of triglycerides (TG) and alanine aminotransferase (ALT) according to the manufacturer's instructions.[13]
Western Blot Analysis for pAMPK and SIRT1
-
Tissue Homogenization: Homogenize frozen adipose or liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
pAMPKα (Thr172): 1:1000 dilution (e.g., Cell Signaling Technology #2535 or similar).
-
AMPKα: 1:1000 dilution (e.g., Cell Signaling Technology #2532 or similar).
-
SIRT1: 1:1000 dilution (e.g., Cell Signaling Technology #2310 or Sigma-Aldrich AV32386).[14]
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR for Ucp1 and Sirt1
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from adipose tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and reverse transcribe into cDNA.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers.
-
Rat Ucp1 Primers: (Forward and reverse primer sequences to be sourced from a reliable database like PrimerBank or validated from literature).
-
Rat Sirt1 Primers: Forward: 5'-GCT GAC AAT GAC AGG AAG GA-3', Reverse: 5'-TCA TCC GAG TCC AGA AAG AG-3' (Note: Primer sequences should be validated for specificity and efficiency).
-
Reference Gene: Use a stable reference gene, such as β-actin or GAPDH, for normalization.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Histological Analysis
-
Tissue Fixation and Processing: Fix liver and adipose tissue samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.
-
Hematoxylin and Eosin (H&E) Staining: Stain sections with H&E to visualize tissue morphology, adipocyte size, and hepatic steatosis.
-
Oil Red O Staining (for frozen sections): To specifically visualize neutral lipids, embed fresh tissue in OCT compound, freeze, and section. Stain with Oil Red O solution.[15][16]
-
Image Analysis:
-
Adipocyte Size: Capture images of H&E-stained adipose tissue sections. Use software like ImageJ with the Adiposoft plugin to automatically or manually measure the cross-sectional area of adipocytes.[10][12][13]
-
Hepatic Steatosis Quantification: Capture images of H&E or Oil Red O-stained liver sections. Quantify the steatotic area as a percentage of the total liver area using ImageJ.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action and downstream metabolic effects.
Experimental Workflow
References
- 1. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 8. Antidiabetic effects of SGLT2-selective inhibitor this compound in streptozotocin-nicotinamide-induced mildly diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination Usage of AdipoCount and Image-Pro Plus/ImageJ Software for Quantification of Adipocyte Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying Size and Number of Adipocytes in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 16. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Application Notes and Protocols for a Cell-Based Assay to Measure Ipragliflozin's Effect on SGLT2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) is a crucial protein responsible for the majority of glucose reabsorption in the kidneys.[1] Its inhibition presents a key therapeutic strategy for managing type 2 diabetes mellitus by promoting urinary glucose excretion.[2] Ipragliflozin is a potent and selective SGLT2 inhibitor.[3][4] This document provides detailed application notes and protocols for a cell-based assay to quantify the inhibitory effect of this compound on SGLT2 activity. The described methods are essential for researchers in drug discovery and development for screening and characterizing SGLT2 inhibitors.
Two primary methods are detailed: a fluorescent glucose analog-based assay using 2-NBDG and a traditional radioisotope-based assay using ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG). Both methods are suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and other SGLT2 inhibitors.
Data Presentation
The inhibitory potency of this compound and other common SGLT2 inhibitors against human SGLT2 is summarized in the table below. This data is derived from various in vitro cell-based assays.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 7.4 | 1876 | ~254-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Sotagliflozin | 1.8 | 36 | ~0.05-fold (Dual Inhibitor) |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of SGLT2 inhibition by this compound and the general experimental workflow for the cell-based assays.
Experimental Protocols
Cell Line Selection and Preparation
A stable cell line expressing human SGLT2 (hSGLT2) is essential for a robust and reproducible assay. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous SGLT activity and high transfection efficiency. Human kidney 2 (HK-2) cells, which endogenously express SGLT2, can also be utilized for a more physiologically relevant model.[5][6]
Protocol for Generating a Stable HEK293-hSGLT2 Cell Line:
-
Vector Construction: Subclone the full-length human SGLT2 cDNA into a mammalian expression vector containing a selection marker (e.g., neomycin resistance).
-
Transfection: Transfect HEK293 cells with the hSGLT2 expression vector using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection by adding G418 (neomycin analog) to the culture medium at a pre-determined optimal concentration.
-
Clonal Selection: After 2-3 weeks of selection, isolate and expand individual resistant colonies.
-
Validation: Screen the clones for hSGLT2 expression and activity. Confirm hSGLT2 expression by Western blot or qPCR. Functionality is confirmed by measuring sodium-dependent glucose uptake using either the 2-NBDG or ¹⁴C-AMG assay described below. Select a high-expressing, functionally active clone for routine assays.
Protocol for 2-NBDG Fluorescent Glucose Uptake Assay
This non-radioactive method utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.[7]
Materials:
-
HEK293-hSGLT2 cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
This compound and other test compounds
-
2-NBDG
-
Sodium-containing buffer (Na+ buffer): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4
-
Sodium-free buffer (Choline buffer): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4
-
Lysis buffer: 0.1% Triton X-100 in PBS
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Cell Washing: Gently wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.
-
Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound (or other inhibitors). For control wells, add buffer with vehicle (e.g., DMSO). Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add 50 µL/well of sodium-containing buffer containing 200 µM 2-NBDG (final concentration 100 µM). To determine sodium-independent uptake, add 2-NBDG in sodium-free buffer to a separate set of wells.
-
Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Remove the uptake buffer and wash the cells three times with 100 µL/well of ice-cold sodium-free buffer.
-
Cell Lysis: Add 50 µL/well of lysis buffer and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for ¹⁴C-AMG Radioactive Glucose Uptake Assay
This classic method uses the non-metabolizable, radiolabeled glucose analog ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG) to measure SGLT-mediated glucose transport.[8]
Materials:
-
HEK293-hSGLT2 cells
-
96-well tissue culture plates
-
This compound and other test compounds
-
¹⁴C-AMG
-
Sodium-containing buffer (as above)
-
Sodium-free buffer (as above)
-
Stop solution: Ice-cold sodium-free buffer containing 10 mM unlabeled AMG
-
Lysis solution: 0.1 N NaOH
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours.
-
Cell Washing: Wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.
-
Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add 50 µL/well of sodium-containing buffer containing ¹⁴C-AMG (final concentration and specific activity to be optimized, typically in the µM range).
-
Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with 150 µL/well of ice-cold stop solution.
-
Cell Lysis: Add 50 µL/well of 0.1 N NaOH to lyse the cells.
-
Scintillation Counting: Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Subtract the CPM from wells with no cells (background).
-
Determine the sodium-dependent uptake by subtracting the CPM in the presence of a saturating concentration of a non-specific SGLT inhibitor like phlorizin or in sodium-free buffer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described for the 2-NBDG assay.
-
Downstream Signaling Effects of SGLT2 Inhibition
In various cell types, SGLT2 inhibition has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[3][9] This is thought to be an indirect effect resulting from alterations in intracellular energy status. Activation of AMPK can lead to a cascade of downstream effects, including the modulation of cellular metabolism and gene expression. For instance, in some cellular contexts, AMPK activation can influence the phosphorylation state of transcription factors like Forkhead box protein O1 (FOXO1), thereby affecting processes such as gluconeogenesis.[9]
References
- 1. Sodium-glucose cotransporter-2 inhibitors protect tissues via cellular and mitochondrial pathways: Experimental and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Ipragliflozin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ipragliflozin in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and employs Empagliflozin as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1][2] By inhibiting SGLT2 in the renal proximal tubules, this compound reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Empagliflozin (Internal Standard) reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (tBME)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu UFLC XR or equivalent
-
Mass Spectrometer: AB SCIEX API 4500 Q-TRAP or equivalent
-
Analytical Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) or equivalent C18 column[1]
Standard Solutions Preparation
Stock solutions of this compound and Empagliflozin (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to obtain calibration curve standards and quality control (QC) samples.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound and the IS from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Empagliflozin internal standard working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM) of the following transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 422.0 [M+NH4]+ | 151.0 |
| Empagliflozin (IS) | 451.2 [M+H]+ | 71.0 |
Data based on a published method.[1]
Method Validation Summary
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The inter- and intra-day accuracies and precisions were within ±15%.[1]
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| LQC | 15 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| MQC | 200 | < 7 | 93 - 107 | < 7 | 93 - 107 |
| HQC | 1600 | < 6 | 94 - 106 | < 6 | 94 - 106 |
| (Representative data based on typical bioanalytical method validation acceptance criteria) |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 85 - 95 | 90 - 110 |
| MQC | 200 | 88 - 98 | 92 - 108 |
| HQC | 1600 | 90 - 100 | 95 - 105 |
| (Representative data based on typical bioanalytical method validation acceptance criteria) |
Experimental Workflow
References
Application Notes and Protocols: Western Blot Analysis of Ipragliflozin's Effect on Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Western blot analysis to investigate the effects of Ipragliflozin on protein expression. This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has been shown to modulate various signaling pathways and protein expression levels, playing a role in its therapeutic effects.
Introduction
This compound primarily acts by inhibiting SGLT2 in the renal proximal tubules, thereby promoting urinary glucose excretion.[1] Beyond its glucose-lowering effects, studies have indicated that this compound influences cellular energy metabolism and signaling pathways in various tissues, including the liver and adipose tissue. Western blot analysis is a crucial technique to elucidate these molecular mechanisms by quantifying changes in the expression of key proteins. This document outlines the protocols for sample preparation, Western blotting, and data analysis to assess the impact of this compound on target proteins.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the quantitative changes in protein expression observed in preclinical models following this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Protein Expression in the Liver of High-Fat Diet-Fed Mice
| Protein | Change with this compound | Quantitative Change (Fold Increase) | Reference |
| Phospho-AMPK (pAMPK) | ↑ | ~1.5 - 2.0 | [2] |
| Sirtuin 1 (SIRT1) | ↑ | ~2.0 | [2] |
Quantitative changes are estimated based on densitometric analysis from the referenced study.
Table 2: Effect of this compound on Protein Expression in Visceral Adipose Tissue of High-Fat Diet-Fed Mice
| Protein | Change with this compound | Quantitative Change (Fold Increase) | Reference |
| Phospho-AMPK (pAMPK) | ↑ | ~1.5 | [3] |
| Sirtuin 1 (SIRT1) | ↑ | ~1.5 | [3] |
| Uncoupling Protein 1 (UCP1) | ↑ | Significantly Increased | [1][3] |
| Perilipin-1 | ↑ | Not Quantified | [4] |
| Phospho-Akt (pAkt) | ↑ | Not Quantified | [4] |
Quantitative changes are estimated based on densitometric analysis from the referenced studies. UCP1, Perilipin-1, and pAkt increases were confirmed by immunohistochemistry or Western blot without specific fold-change quantification in the provided search results.
Experimental Protocols
This section provides detailed methodologies for performing Western blot analysis to study the effects of this compound.
Protocol 1: In Vivo Animal Studies and Tissue Preparation
-
Animal Model: Utilize a relevant animal model, such as high-fat diet-induced obese mice, to mimic metabolic disease conditions.
-
This compound Administration: Administer this compound or a vehicle control to the animals. A typical dosage for mice is 1-3 mg/kg body weight, administered orally once daily for a specified period (e.g., 4-16 weeks).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., liver, visceral adipose tissue, subcutaneous adipose tissue).
-
Sample Storage: Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
Protocol 2: Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Tissue Homogenization: Homogenize the frozen tissues in the lysis buffer using a mechanical homogenizer on ice.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation for Electrophoresis: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-pAMPK, anti-SIRT1, anti-UCP1) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Protocol 4: Densitometric Analysis
-
Image Acquisition: Capture the Western blot images using an appropriate imaging system.
-
Band Quantification: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.
-
Data Analysis: Express the results as a fold change relative to the control group. Perform statistical analysis to determine the significance of the observed changes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's effect on the AMPK/SIRT1 signaling pathway.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis.
References
- 1. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced improvement of liver steatosis in obese mice may involve sirtuin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced adipose expansion inhibits cuff-induced vascular remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Novel SGLT2 Inhibitors Based on Ipragliflozin
Introduction
The sodium-glucose cotransporter 2 (SGLT2) is a key membrane protein responsible for the reabsorption of approximately 90% of the glucose from the glomerular filtrate back into circulation.[1] Inhibition of SGLT2 presents a compelling therapeutic strategy for the management of type 2 diabetes mellitus, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] Ipragliflozin is a potent and selective SGLT2 inhibitor, with an IC50 of 7.38 nM for human SGLT2, that serves as an excellent reference compound for the discovery of new chemical entities with similar mechanisms of action.[3]
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify novel SGLT2 inhibitors. The assay is based on a non-radioactive, fluorescence-based glucose uptake method utilizing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[2][4]
Principle of the Assay
The assay measures the uptake of the fluorescent glucose analog 2-NBDG into HK-2 cells. SGLT2 is a sodium-dependent transporter; therefore, the SGLT2-mediated glucose uptake can be distinguished from transport by other glucose transporters (GLUTs) by performing the assay in the presence and absence of sodium. The difference in 2-NBDG uptake between these two conditions represents the SGLT2-specific transport. Potential SGLT2 inhibitors will decrease the sodium-dependent uptake of 2-NBDG, resulting in a lower fluorescence signal. This compound is used as a positive control to validate the assay performance and as a benchmark for the potency of test compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGLT2 signaling pathway and the experimental workflow for the high-throughput screening assay.
Caption: SGLT2-mediated glucose reabsorption pathway and point of inhibition.
Caption: High-throughput screening experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HK-2 Human Kidney Cells | ATCC | CRL-2190 |
| Keratinocyte-Serum Free Medium (K-SFM) | Gibco | 17005042 |
| Bovine Pituitary Extract (BPE) | Gibco | 13028014 |
| Human Recombinant EGF | Gibco | PHG0311 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 2-NBDG | Invitrogen | N13195 |
| This compound | Selleck Chemicals | S2218 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Sodium Buffer (Na+ Buffer) | In-house | See recipe |
| Sodium-Free Buffer (Na+-Free Buffer) | In-house | See recipe |
Buffer Recipes:
-
Sodium Buffer (Na+ Buffer): 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES. Adjust pH to 7.4.
-
Sodium-Free Buffer (Na+-Free Buffer): 140 mM Choline Chloride, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES. Adjust pH to 7.4.
Experimental Protocols
Cell Culture and Maintenance
-
Culture HK-2 cells in Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant EGF and 0.05 mg/mL bovine pituitary extract, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
High-Throughput Screening Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend HK-2 cells in complete K-SFM.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of test compounds and this compound in DMSO.
-
Create a dilution series of this compound (e.g., from 1 µM to 0.1 nM) and test compounds in the appropriate assay buffer (Na+ or Na+-Free). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cell plates and wash the cells once with 100 µL of Na+-Free Buffer.
-
Add 50 µL of the diluted compounds or this compound to the respective wells. Include wells with vehicle control (DMSO in buffer).
-
-
Pre-incubation:
-
Incubate the plates with the compounds for 30 minutes at 37°C.
-
-
2-NBDG Glucose Uptake:
-
Prepare a 200 µM solution of 2-NBDG in both Na+ Buffer and Na+-Free Buffer.
-
Add 50 µL of the 2-NBDG solution to the corresponding wells to achieve a final concentration of 100 µM.
-
Incubate the plates for 60 minutes at 37°C with 5% CO2.[2]
-
-
Termination and Washing:
-
Terminate the glucose uptake by removing the 2-NBDG containing buffer.
-
Wash the cells three times with 150 µL of ice-cold Na+-Free Buffer to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of Na+-Free Buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Presentation and Analysis
The following tables present representative data for an SGLT2 inhibitor screening assay using this compound as a reference compound.
Table 1: Raw Fluorescence Data
| Compound | Concentration (nM) | Fluorescence (Na+ Buffer) | Fluorescence (Na+-Free Buffer) |
| Vehicle | - | 15000 | 5000 |
| This compound | 1000 | 5500 | 4950 |
| This compound | 300 | 6200 | 5050 |
| This compound | 100 | 7500 | 4900 |
| This compound | 30 | 9800 | 5100 |
| This compound | 10 | 12500 | 5000 |
| This compound | 3 | 14200 | 4950 |
| This compound | 1 | 14800 | 5050 |
| This compound | 0.3 | 14950 | 4900 |
| This compound | 0.1 | 15000 | 5100 |
| Test Compound X | 1000 | 8500 | 5000 |
Table 2: Data Analysis and this compound IC50 Determination
| Concentration (nM) | SGLT2-Specific Uptake (RFU) | % Inhibition |
| 1000 | 550 | 94.5% |
| 300 | 1150 | 88.5% |
| 100 | 2600 | 74.0% |
| 30 | 4700 | 53.0% |
| 10 | 7500 | 25.0% |
| 3 | 9250 | 7.5% |
| 1 | 9750 | 2.5% |
| 0.3 | 10050 | -0.5% |
| 0.1 | 9900 | 1.0% |
| IC50 (nM) | ~7.4 |
Calculation of SGLT2-Specific Uptake and % Inhibition:
-
SGLT2-Specific Uptake:
-
For each concentration, subtract the mean fluorescence in Na+-Free Buffer from the mean fluorescence in Na+ Buffer.
-
Example (Vehicle): 15000 (Na+) - 5000 (Na+-Free) = 10000 RFU (This represents 100% SGLT2 activity).
-
-
Percent Inhibition:
-
% Inhibition = (1 - (SGLT2-Specific Uptake of Compound / SGLT2-Specific Uptake of Vehicle)) * 100
-
Example (this compound 30 nM): (1 - (4700 / 10000)) * 100 = 53.0%
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the SGLT2-specific uptake by 50%. The expected IC50 for this compound is approximately 7.4 nM.[5]
-
Conclusion
This high-throughput screening assay provides a robust and reliable method for identifying and characterizing novel SGLT2 inhibitors. The use of the endogenously expressing HK-2 cell line offers a physiologically relevant model. This compound serves as a potent and selective reference compound, enabling the validation of assay performance and the ranking of hit compounds for further development. The non-radioactive, fluorescence-based format is amenable to automation and high-throughput applications in a drug discovery setting.
References
- 1. scribd.com [scribd.com]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Investigating the Effects of Ipragliflozin on Ion Channels Using the Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a therapeutic agent primarily used in the management of type 2 diabetes. Beyond its glucose-lowering effects, a growing body of evidence suggests that SGLT2 inhibitors, as a class, exert significant cardioprotective and neuroprotective benefits, potentially through mechanisms independent of glycemic control.[1][2][3][4][5] These off-target effects are increasingly thought to involve the modulation of various ion channels, which are fundamental regulators of cellular excitability and signaling.
The patch-clamp technique remains the gold standard for investigating the direct effects of pharmacological compounds on ion channel function, offering unparalleled resolution of channel activity.[6][7] While direct studies on this compound's effects on specific ion channels using patch-clamp are emerging, much of our current understanding is extrapolated from studies on other SGLT2 inhibitors like empagliflozin and dapagliflozin.[8][9][10][11] These studies have revealed that SGLT2 inhibitors can modulate a range of ion channels, including cardiac potassium, sodium, and calcium channels, thereby influencing cellular electrophysiology.[1][8][12][13]
These application notes provide a detailed framework and protocols for studying the effects of this compound on various ion channels using the patch-clamp technique. The methodologies are based on established protocols for other SGLT2 inhibitors and are intended to serve as a comprehensive guide for researchers investigating the electrophysiological properties of this compound.
Potential Signaling Pathways and Mechanisms of Action
The cardiovascular and neurological benefits of SGLT2 inhibitors may be partly attributable to their influence on ion homeostasis and cellular signaling cascades. While the precise mechanisms for this compound are still under investigation, research on related compounds suggests several potential pathways. For instance, some SGLT2 inhibitors have been shown to reduce intracellular sodium and calcium concentrations, potentially through effects on the Na+/H+ exchanger (NHE1) and late sodium current (I_NaL).[1][12] Furthermore, modulation of Ca2+/calmodulin-dependent kinase II (CaMKII) activity and activation of protein kinase G (PKG) and Kv channels have been implicated in the vascular effects of these drugs.[9][14]
Data Presentation: Summary of SGLT2 Inhibitor Effects on Ion Channels
The following tables summarize quantitative data from patch-clamp studies on the effects of empagliflozin, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effects of Empagliflozin on Cardiac Ion Currents
| Ion Current | Channel Subtype | Cell Type | Empagliflozin Concentration | Observed Effect | Reference |
| I_Kr (rapid delayed rectifier K+) | hERG (K_v11.1) | Zebrafish ventricular cardiomyocytes | 5 µM | Increased current density | [8][9][10][14] |
| I_Ks (slow delayed rectifier K+) | K_v7.1 | Zebrafish ventricular cardiomyocytes | 5 µM | Increased current density | [8][9][10][14] |
| I_Na (fast Na+) | Na_v1.5 | Zebrafish ventricular cardiomyocytes | 5 µM | No significant effect | [8][9][10] |
| I_Ca,L (L-type Ca2+) | Ca_v1.2 | Zebrafish ventricular cardiomyocytes | 5 µM | No significant effect | [8][9][10] |
| I_Ca,T (T-type Ca2+) | Ca_v3.x | Zebrafish ventricular cardiomyocytes | 5 µM | No significant effect | [8][9][10] |
| Late I_Na | Na_v1.5 | Mouse ventricular cardiomyocytes | Not specified | Reduced current | [1] |
Table 2: Effects of Dapagliflozin on Cardiac Ion Currents
| Ion Current | Channel Subtype | Cell Type | Dapagliflozin Concentration | Observed Effect | Reference |
| Peak I_Na | Na_v1.5 | Human atrial cardiomyocytes | 100 µM | Decreased current density | [11] |
| I_to (transient outward K+) | K_v4.3 | Human atrial cardiomyocytes | 100 µM | Moderate inhibition | [11] |
| I_Ca,L (L-type Ca2+) | Ca_v1.2 | Rat ventricular myocytes | Not specified | Reduced current | [15] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on key cardiac and neuronal ion channels using the whole-cell patch-clamp technique.
Experimental Workflow
Protocol for Recording Voltage-Gated Potassium (K_v) Channels
Objective: To determine the effect of this compound on K_v channel currents, such as I_Kr and I_Ks, in cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing specific K_v channels).
A. Cell Preparation:
-
Cardiomyocytes: Isolate ventricular myocytes from adult zebrafish, rat, or mouse hearts via enzymatic digestion.
-
HEK293 Cells: Culture and transiently transfect with plasmids encoding the desired K_v channel subunits (e.g., hERG for I_Kr, KCNQ1/KCNE1 for I_Ks).
B. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., tetrodotoxin, nifedipine) should be added.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 Na₂GTP (pH adjusted to 7.2 with KOH).
C. Voltage-Clamp Protocol for I_Kr:
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps from -50 mV to +70 mV in 10 mV increments for 2 seconds.
-
Follow each depolarizing step with a repolarizing step to -40 mV for 2 seconds to record the tail current.
-
I_Kr is often identified as the E-4031-sensitive current.
D. Voltage-Clamp Protocol for I_Ks:
-
Hold the cell at -80 mV.
-
Apply depolarizing steps from -50 mV to +70 mV in 10 mV increments for 2 seconds.
-
I_Ks can be isolated as the remaining outward current in the presence of an I_Kr blocker like E-4031.
E. Data Analysis:
-
Measure the peak current amplitude during the depolarizing step and the peak tail current.
-
Construct current-voltage (I-V) relationship curves.
-
Fit the voltage-dependence of activation to a Boltzmann function.
Protocol for Recording Voltage-Gated Sodium (Na_v) Channels
Objective: To assess the impact of this compound on fast and late Na_v channel currents in cardiomyocytes or neurons.
A. Cell Preparation:
-
Isolate cardiomyocytes or culture neuronal cell lines (e.g., SH-SY5Y).
B. Solutions:
-
External Solution (in mM): 135 Choline-Cl, 5 NaCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 20 TEA-Cl, 0.1 CdCl₂ (pH adjusted to 7.4 with CsOH). The low Na+ concentration helps to reduce the current amplitude and improve voltage control.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
C. Voltage-Clamp Protocol for Peak I_Na:
-
Hold the cell at -120 mV to ensure all channels are in the closed state.
-
Apply brief (e.g., 50 ms) depolarizing steps from -100 mV to +40 mV in 5 mV increments.
D. Voltage-Clamp Protocol for Late I_Na:
-
Hold the cell at -120 mV.
-
Apply a longer depolarizing step (e.g., 500 ms) to a voltage that elicits a significant inward current (e.g., -20 mV).
-
Measure the sustained current component towards the end of the pulse.
E. Data Analysis:
-
Measure the peak inward current for the I-V curve.
-
Analyze the voltage-dependence of steady-state activation and inactivation by fitting data to a Boltzmann function.
Protocol for Recording L-type Calcium (Ca_v) Channels
Objective: To investigate the effects of this compound on L-type Ca2+ currents in cardiomyocytes.
A. Cell Preparation:
-
Isolate ventricular cardiomyocytes.
B. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). K+ channels are blocked by TEA, and Na+ can be replaced with a non-permeant cation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with CsOH).
C. Voltage-Clamp Protocol:
-
Hold the cell at -40 mV to inactivate Na+ and T-type Ca2+ channels.
-
Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.
D. Data Analysis:
-
Measure the peak inward Ca2+ current at each voltage step.
-
Construct the I-V relationship.
-
Analyze the voltage-dependence of activation and inactivation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers aiming to elucidate the electrophysiological effects of this compound on various ion channels. By adapting methodologies established for other SGLT2 inhibitors, it is possible to systematically investigate the potential direct and indirect modulatory actions of this compound. Such studies are crucial for a deeper understanding of the mechanisms underlying the observed cardiovascular and neurological benefits of this class of drugs and for the development of novel therapeutic strategies. It is important to note that the specific effects of this compound may differ from those of other SGLT2 inhibitors, necessitating direct experimental validation.
References
- 1. Frontiers | Antiarrhythmic effects and mechanisms of sodium-glucose cotransporter 2 inhibitors: A mini review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of SGLT2 Inhibitor this compound on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Benefits of SGLT2 inhibitors in arrhythmias [frontiersin.org]
- 5. Effect of this compound, an SGLT2 inhibitor, on cardiac histopathological changes in a non-diabetic rat model of cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 Inhibitor Empagliflozin Modulates Ion Channels in Adult Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharm-spb.ru [pharm-spb.ru]
- 10. SGLT2 Inhibitor Empagliflozin Modulates Ion Channels in Adult Zebrafish Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute antiarrhythmic effects of SGLT2 inhibitors–dapagliflozin lowers the excitability of atrial cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotection by SGLT2 Inhibitors—Does It All Come Down to Na+? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dapagliflozin reduces the amplitude of shortening and Ca(2+) transient in ventricular myocytes from streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ipragliflozin in research on cardiovascular complications of diabetes
Application Notes and Protocols: Ipragliflozin in Cardiovascular Research
Introduction
This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that lowers blood glucose by promoting urinary glucose excretion.[1][2] Beyond its glycemic control, a growing body of research indicates that this compound and other SGLT2 inhibitors may exert direct cardioprotective effects, making them a subject of intense investigation for mitigating cardiovascular complications in diabetes.[3][4] These complications, including endothelial dysfunction, cardiac hypertrophy, and fibrosis, are major contributors to morbidity and mortality in diabetic patients.[1][5]
These application notes provide a summary of key findings and detailed experimental protocols for researchers investigating the cardiovascular effects of this compound.
Mechanism of Action: Cardioprotective Pathways
The cardioprotective effects of this compound are believed to be multifaceted, extending beyond simple glucose reduction. Key mechanisms involve the attenuation of oxidative stress, inflammation, and adverse cardiac remodeling.[3][6] Hyperglycemia is a major driver of reactive oxygen species (ROS) generation, which impairs the nitric oxide (NO) signaling pathway crucial for endothelial function.[7][8] By reducing glucose toxicity, this compound helps restore endothelial function and reduce vascular inflammation.[1][7]
Application Notes: Key Research Findings
Amelioration of Endothelial Dysfunction
In preclinical studies using streptozotocin (STZ)-induced diabetic mice, this compound administration has been shown to significantly improve endothelial function. This is evidenced by enhanced acetylcholine-dependent vasodilation. The improvement is linked to increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key regulators of vascular health.[7][8] Furthermore, this compound treatment reduces the expression of inflammatory molecules such as ICAM-1, VCAM-1, and MCP-1 in the aorta.[7][8] However, in a clinical sub-analysis of the PROTECT study, 24 months of this compound treatment did not significantly change flow-mediated vasodilation (FMD) in patients with type 2 diabetes, suggesting that its effects on endothelial function may vary between preclinical models and clinical populations or require different assessment methods.[9][10][11]
Attenuation of Cardiac Hypertrophy and Remodeling
This compound has demonstrated beneficial effects on cardiac structure in non-diabetic rat models of cardiomyopathy.[12][13][14] In these models, treatment led to a reduction in left ventricular (LV) organ weight and interventricular septal thickness, indicating an attenuation of cardiac hypertrophy.[12][13] These structural improvements were accompanied by reduced levels of plasma inflammatory cytokines.[12][13][14] Studies with other SGLT2 inhibitors have similarly shown a reduction in myocardial fibrosis, a key component of diabetic cardiomyopathy.[15][16]
Reduction of Oxidative Stress
A primary mechanism for this compound's vasoprotective effects is the reduction of oxidative stress.[1] In diabetic mouse models, this compound treatment lowered urinary levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[7] This reduction in systemic oxidative stress is thought to be a direct consequence of improved glycemic control, which in turn prevents the overproduction of reactive oxygen species (ROS) that damages endothelial cells.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effects of this compound in STZ-Induced Diabetic Mice
| Parameter | Control Group | Diabetic (STZ) Group | Diabetic + this compound | Citation |
|---|---|---|---|---|
| Blood Glucose (mg/dL) | ~150 | >500 | ~200 | [2][7] |
| Acetylcholine-dependent Vasodilation (%) | ~80 | ~40 | ~70 | [7] |
| Urinary 8-OHdG (ng/mg creatinine) | ~20 | ~45 | ~25 | [7] |
| Aortic ICAM-1 mRNA Expression (Fold Change) | 1.0 | ~3.5 | ~1.5 | [7][8] |
| Aortic VCAM-1 mRNA Expression (Fold Change) | 1.0 | ~4.0 | ~2.0 | [7][8] |
| Aortic MCP-1 mRNA Expression (Fold Change) | 1.0 | ~3.0 | ~1.5 | [7][8] |
(Data are approximated from graphical representations in the cited literature)
Table 2: Effects of this compound in Patients with Type 2 Diabetes (PROTECT Study Sub-analysis)
| Parameter | Control Group (Baseline) | Control Group (24 Months) | This compound Group (Baseline) | This compound Group (24 Months) | P-value (Change between groups) | Citation |
|---|---|---|---|---|---|---|
| HbA1c (%) | 7.4 ± 0.7 | 7.3 ± 0.7 | 7.4 ± 0.8 | 7.0 ± 0.9 | 0.08 | [9][10] |
| Flow-Mediated Vasodilation (FMD, %) | 5.4 ± 2.9 | 5.0 ± 3.2 | 5.2 ± 2.6 | 5.2 ± 2.6 | 0.77 | [9][10][11] |
(Data presented as mean ± standard deviation)
Table 3: Effects of this compound in a Non-Diabetic Rat Model of Cardiomyopathy
| Parameter | DS/obese Control Rats | DS/obese + this compound | Finding | Citation |
|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | Elevated | Reduced | This compound reduced SBP. | [12][13] |
| Interventricular Septal Thickness | Increased | Reduced | This compound reduced hypertrophy. | [12][13] |
| Left Ventricular (LV) Weight | Increased | Reduced | This compound reduced LV mass. | [12][13] |
| Plasma Inflammatory Cytokines | Elevated | Reduced | this compound lowered inflammation. |[12][13] |
Experimental Protocols
The following are detailed protocols based on methodologies reported in the cited literature for studying the cardiovascular effects of this compound.
Protocol 1: Induction of Diabetes and this compound Treatment in Mice
This protocol is adapted from studies investigating endothelial dysfunction.[1][7][8]
-
Animals: Use eight-week-old male C57BL/6 mice. House under standard conditions with ad libitum access to food and water.
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg, dissolved in a citrate buffer (pH 4.5). Non-diabetic control mice receive an injection of the citrate buffer vehicle.
-
Blood Glucose Monitoring: Three days post-injection, confirm hyperglycemia by measuring non-fasting blood glucose from tail vein blood. Mice with glucose levels >250 mg/dL are considered diabetic.
-
Group Allocation:
-
Group 1: Control (non-diabetic, vehicle treatment).
-
Group 2: STZ (diabetic, vehicle treatment).
-
Group 3: STZ + this compound.
-
-
Drug Administration: Prepare this compound at a concentration allowing for a dose of 3 mg/kg/day. Administer daily via oral gavage for a period of 3 weeks. The vehicle group receives the corresponding vehicle (e.g., 0.5% methylcellulose).
-
Endpoint: At the end of the treatment period, euthanize animals for tissue collection (aorta, heart) and functional assessments.
Protocol 2: Assessment of Endothelial Function (Aortic Ring Vasoreactivity)
This protocol assesses vascular function ex vivo.[7]
-
Tissue Preparation: Following euthanasia, carefully excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Mounting: Clean the aorta of adherent tissue and cut it into 2-mm rings. Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g.
-
Contraction: Pre-contract the aortic rings with phenylephrine (e.g., 10⁻⁶ M) to induce a stable contraction.
-
Vasodilation Assay: Once a plateau is reached, assess endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Data Analysis: Record the changes in tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Protocol 3: In Vitro Assessment of Glucose Toxicity in Endothelial Cells
This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) to study the direct effects of glucose toxicity.[1][7]
-
Cell Culture: Culture HUVECs in appropriate endothelial growth medium under standard cell culture conditions (37°C, 5% CO2).
-
Experimental Treatment: Seed cells and allow them to reach ~80% confluency. Treat the cells with methylglyoxal (MGO), a precursor of advanced glycation end products (AGEs), to mimic glucose toxicity. A typical concentration is 400 µM for 24 hours.
-
Analysis: Following treatment, lyse the cells to collect protein and RNA.
-
Western Blot: Analyze the phosphorylation status of key signaling proteins like Akt and eNOS.
-
qPCR: Quantify the mRNA expression of inflammatory markers such as ICAM-1, VCAM-1, and MCP-1.
-
Protocol 4: Evaluation of Cardiac Hypertrophy in a Rat Model
This protocol is based on studies using a non-diabetic, genetic model of cardiomyopathy.[12][13][14]
-
Animals: Use male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, which develop cardiomyopathy, and DahlS.Z-Lepr+/Lepr+ (DS/lean) rats as healthy controls.
-
Drug Administration: Prepare rodent chow containing this compound at a concentration of 0.01% (w/w). Feed the DS/obese rats with either the control chow or the this compound-containing chow for 6 weeks.
-
In-life Measurements:
-
Blood Pressure: Measure systolic blood pressure (SBP) and heart rate (HR) bi-weekly using a tail-cuff method.
-
Echocardiography: Perform echocardiography at the beginning and end of the treatment period to assess cardiac structure and function (e.g., interventricular septal thickness, LV dimensions).
-
-
Endpoint Analysis:
-
Histopathology: After 6 weeks, euthanize the rats and harvest the hearts. Weigh the left ventricle to assess organ mass.
-
Fibrosis: Perform histological staining (e.g., Picrosirius Red) on heart sections to quantify collagen deposition and fibrosis.
-
Cardiomyocyte Size: Use staining like hematoxylin and eosin (H&E) to measure the cross-sectional area of cardiomyocytes.
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 8. Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Lack of impact of this compound on endothelial function in patients with type 2 diabetes: sub-analysis of the PROTECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of SGLT2 Inhibitor this compound on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ipragliflozin Technical Support Center: Navigating Solubility Challenges in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of ipragliflozin in aqueous solutions for in vitro assays. This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is sparingly soluble in aqueous solutions, which can present challenges for consistent and reliable experimental results. This resource offers detailed protocols, quantitative data, and visual aids to help researchers overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[1] The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30-80 mg/mL | [2] |
| Ethanol | ~30-80 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:7) | ~0.13 mg/mL | [1] |
| Water | Insoluble/Sparingly Soluble | [2] |
Q2: What is the recommended method for preparing aqueous working solutions of this compound for in vitro assays?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final desired concentration in the aqueous buffer or cell culture medium. A common method involves first dissolving this compound in ethanol and then diluting it with the aqueous buffer of choice.[1]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. It is advised not to store the aqueous solution for more than one day.[1] Studies have shown that this compound is sensitive to hydrolysis under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[3] It is also susceptible to oxidative degradation but is relatively stable under thermal and photolytic stress.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[1] Concentrated stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon Dilution in Aqueous Buffer or Cell Culture Medium
-
Cause A: Exceeding the solubility limit. The final concentration of this compound in the aqueous solution may be too high.
-
Solution: Refer to the solubility table above. Ensure the final concentration in your assay is below the solubility limit in the specific buffer or medium you are using. The solubility in a 1:7 ethanol:PBS (pH 7.2) solution is approximately 0.13 mg/mL.[1]
-
-
Cause B: Rapid change in solvent polarity. Adding the DMSO or ethanol stock solution too quickly to the aqueous buffer can cause the compound to precipitate out of solution.
-
Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure gradual mixing.
-
-
Cause C: High final concentration of the organic solvent. A high percentage of DMSO or ethanol in the final working solution can be toxic to cells.
-
Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% for DMSO. Prepare a more concentrated stock solution to minimize the volume added to the aqueous phase.
-
-
Cause D: pH of the aqueous buffer. this compound is labile to acidic and basic hydrolysis.[3] Extreme pH values may affect its stability and solubility.
-
Solution: Use a buffer system with a pH close to physiological conditions (e.g., PBS at pH 7.2) for preparing working solutions.
-
Issue 2: Inconsistent or Unexpected Results in In Vitro Assays
-
Cause A: Degradation of this compound. Improper storage of stock or working solutions can lead to degradation of the compound.
-
Solution: Prepare fresh aqueous working solutions for each experiment.[1] Store stock solutions in an anhydrous organic solvent at -20°C or -80°C in small aliquots.
-
-
Cause B: Inaccurate concentration of the stock solution. This can arise from weighing errors or incomplete dissolution.
-
Solution: Ensure the this compound powder is completely dissolved in the organic solvent before making further dilutions. Sonication may aid in dissolution.
-
-
Cause C: Interaction with media components. Components in complex cell culture media may interact with this compound, affecting its availability or activity.
-
Solution: When possible, perform initial characterization in simpler buffer systems before moving to complex media.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (FW: 404.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.045 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of cell culture medium to get a 1 mM intermediate solution.
-
Next, dilute the 1 mM intermediate solution 1:10 by adding 10 µL of the 1 mM solution to 90 µL of cell culture medium to obtain the final 100 µM working solution.
-
Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
The final DMSO concentration in the 100 µM working solution will be 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
Use the working solution immediately.
-
Signaling Pathways and Experimental Workflows
SGLT2 Inhibition and Downstream Cellular Effects
This compound is a potent and selective inhibitor of SGLT2.[1] In in vitro models, particularly those not expressing SGLT2, this compound may exert off-target effects. However, in cells expressing SGLT2, its primary mechanism is the inhibition of sodium-glucose cotransport. The downstream consequences of SGLT2 inhibition can impact several cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of the mTOR pathway.[4]
Caption: SGLT2 inhibition by this compound reduces glucose and sodium influx, leading to AMPK activation and subsequent mTOR pathway inhibition, impacting cell growth and apoptosis.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates a recommended workflow for preparing this compound working solutions to minimize precipitation and ensure experimental reproducibility.
Caption: A stepwise workflow for preparing this compound solutions for in vitro assays to ensure solubility and stability.
References
Technical Support Center: Optimizing Ipragliflozin Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ipragliflozin in long-term animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term animal studies with this compound.
Issue 1: Variability in Glycemic Control Despite Consistent Dosing
| Potential Cause | Troubleshooting Step |
| Compensatory Hyperphagia | Increased food intake can counteract the glucose-lowering effect of this compound. Monitor food consumption closely. Consider pair-feeding studies to normalize caloric intake between control and treated groups.[1] |
| Vehicle Instability | If this compound is administered in a liquid vehicle, ensure its stability over the study duration. Prepare fresh solutions regularly and store them appropriately. |
| Inconsistent Gavage Technique | Improper oral gavage can lead to incomplete dose delivery or stress-induced hyperglycemia. Ensure all personnel are thoroughly trained in proper gavage technique.[2][3][4][5][6][7] |
| Changes in Water Intake | This compound can induce osmotic diuresis, leading to increased water consumption.[8] This may affect the animal's overall hydration status and metabolism. Monitor water intake and ensure free access to water at all times. |
| Underlying Health Issues | Unrelated health problems in study animals can affect glycemic control. Regularly monitor animal health and remove any sick animals from the study according to ethical guidelines. |
Issue 2: Managing Side Effects of Chronic Glucosuria
| Potential Cause | Troubleshooting Step |
| Dehydration | Increased urine output can lead to dehydration. Monitor for signs of dehydration (e.g., scruffy fur, lethargy, weight loss). Ensure constant access to fresh water. In severe cases, subcutaneous fluid administration may be necessary. |
| Urinary Tract Infections (UTIs) | The high glucose concentration in the urine can increase the risk of UTIs. Monitor for signs of UTIs (e.g., frequent urination, discolored urine, genital grooming). Maintain high standards of cage hygiene. |
| Electrolyte Imbalance | Osmotic diuresis can lead to electrolyte loss. For very long-term studies, consider monitoring serum electrolytes periodically. |
| Weight Loss or Failure to Gain Weight | Caloric loss through glucosuria can lead to weight loss.[8][9] Monitor body weight regularly. If excessive weight loss is observed, re-evaluate the dosage. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in long-term studies with diabetic mice?
A1: Based on published studies, a common oral dose range for this compound in diabetic mouse models is 0.1 mg/kg to 3 mg/kg, administered once daily.[10] A dose of 1 mg/kg has been shown to be effective in improving hyperglycemia.
Q2: How should I prepare this compound for oral administration?
A2: this compound is typically suspended in a vehicle like a 0.5% methylcellulose solution for oral gavage. It's crucial to ensure the suspension is homogenous before each administration.
Q3: Can I administer this compound in the diet instead of by oral gavage?
A3: Yes, some studies have successfully administered this compound mixed in the diet. This can reduce the stress associated with repeated gavage. However, you must ensure the stability of this compound in the food matrix over time and accurately measure food intake to calculate the actual dose consumed.
Q4: What are the key parameters to monitor during a long-term this compound study?
A4: In addition to the primary endpoints of your study, it is crucial to monitor:
-
Body weight: At least weekly.
-
Food and water intake: At least weekly.
-
Blood glucose levels: Frequency will depend on the study design, but can range from daily to weekly.[11][12][13][14][15]
-
Urine glucose: Can be monitored periodically using test strips to confirm the pharmacological effect of the drug.[11]
-
General health: Daily observation for any signs of distress or illness.
Q5: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rodents?
A5: Based on a 26-week study in rats, the NOAEL for this compound was reported to be 0.1 mg/kg/day.
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | This compound Dose | Administration Route | Study Duration | Key Findings | Reference |
| Streptozotocin-nicotinamide-induced diabetic mice | 0.1 - 3 mg/kg/day | Oral gavage | 4 weeks | Dose-dependent improvement in hyperglycemia and glucose intolerance. | |
| High-fat diet-fed diabetic mice | 0.1 - 3 mg/kg/day | Oral gavage | 4 weeks | Reduced blood glucose and plasma insulin levels. | |
| KK-Ay diabetic mice | 1 mg/kg/day (in combination with other drugs) | Oral gavage | 4 weeks | Lowered blood glucose and glycated hemoglobin levels. | [10] |
| High-fat diet-induced obese mice | 10 mg/kg/day | Oral gavage | 16 weeks | Attenuated hepatic steatosis and improved insulin resistance. | [16][17] |
| Type 2 diabetic rats | Not specified | Oral administration | Not specified | Reduced plasma levels of appetite-stimulating hormones without affecting food intake. | [18] |
| STZ-induced diabetic mice | Not specified | Oral administration | Not specified | Lowered blood glucose and prevented endothelial dysfunction. | [13] |
| Normal and diabetic rats | 5 mg/kg/day | Oral gavage | 2 or 7 days | Increased urine volume. | [19] |
| High-fat diet-fed mice | 10 mg/kg/day (in drinking water) | Drinking water | 4 weeks | Improved glucose intolerance and hepatic steatosis. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose (or other suitable vehicle) solution in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Prepare the suspension fresh daily or validate its stability for longer storage.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Properly restrain the mouse by scruffing the neck to immobilize the head and body.[3]
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.
-
Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.[3][4][5][6]
-
Protocol 2: Long-Term Monitoring of Diabetic Mice
-
Body Weight:
-
Weigh each mouse at the same time of day at least once a week using a calibrated scale.
-
-
Food and Water Intake:
-
House mice in cages that allow for accurate measurement of food and water consumption.
-
Measure the amount of food and water remaining at least once a week and calculate the average daily intake.
-
-
Blood Glucose Monitoring:
-
Collect a small blood sample from the tail vein.
-
Use a calibrated glucometer to measure blood glucose levels.
-
The frequency of monitoring should be determined by the experimental design.[11]
-
-
Urine Glucose Monitoring:
-
Place the mouse in a clean, empty cage or use a metabolic cage to collect urine.
-
Use urine test strips to measure the glucose concentration.[11]
-
-
Clinical Observations:
-
Observe the animals daily for any changes in appearance (e.g., fur condition, posture) or behavior (e.g., activity level, social interaction).
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a long-term this compound study.
Caption: Troubleshooting logic for variable glycemic control.
References
- 1. This compound Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unmasking a sustained negative effect of SGLT2 inhibition on body fluid volume in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Empagliflozin‐Induced Glycosuria on Weight Gain, Food Intake and Metabolic Indicators in Mice Fed a High‐Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihyperglycemic effect of this compound, a sodium-glucose co-transporter 2 inhibitor, in combination with oral antidiabetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Animal Monitoring [bio-protocol.org]
- 15. Video: Simple Continuous Glucose Monitoring in Freely Moving Mice [jove.com]
- 16. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound attenuates non-alcoholic steatohepatitis development in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ipragliflozin cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ipragliflozin in cell-based assays. The information is designed to help address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). In renal proximal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion. In a cell-based assay context, this compound's primary effect is the inhibition of glucose uptake in cells expressing SGLT2.
Q2: Beyond SGLT2 inhibition, are there other known signaling pathways affected by this compound?
A2: Yes, studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[1][2] This pathway is a key regulator of cellular energy homeostasis. Activation of AMPK and SIRT1 can lead to various downstream effects, including alterations in gene expression related to metabolism and cellular stress responses.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, studies have shown significant dose-dependent effects in the micromolar range, for instance, in MCF-7 breast cancer cells, concentrations between 1-50 μM have been used to observe effects on cell proliferation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line is critical and depends on the research question. For studying the direct effects on SGLT2, human kidney proximal tubule cell lines like HK-2, which endogenously express SGLT2, are a suitable model.[3][4] For investigating off-target or broader metabolic effects, other cell lines that express SGLT2 or are relevant to the disease model of interest can be used. It is crucial to confirm SGLT2 expression in your chosen cell line.
Troubleshooting Guide
Issue 1: High Background Signal in Fluorescence-Based Glucose Uptake Assays (e.g., 2-NBDG)
Question: I am using a fluorescent glucose analog like 2-NBDG to measure glucose uptake inhibition by this compound, but I'm observing high background fluorescence, making it difficult to detect a clear signal window. What could be the cause and how can I fix it?
Answer:
High background fluorescence can be a common issue in fluorescence-based assays. Here are some potential causes and solutions:
-
Incomplete Washing: Residual fluorescent probe that has not been taken up by the cells can contribute significantly to background.
-
Solution: Increase the number and rigor of washing steps after incubation with the fluorescent probe. Ensure complete removal of the washing buffer between each step without dislodging the cells.
-
-
Autofluorescence: Some cell types and culture media components (like phenol red and riboflavin) can exhibit intrinsic fluorescence.
-
Solution:
-
Culture cells in phenol red-free media for the duration of the experiment.
-
Include a "no-stain" control (cells that have not been incubated with the fluorescent probe) to determine the baseline autofluorescence.
-
If possible, use a plate reader with the capability to perform bottom reads for adherent cells, which can reduce interference from media components.
-
-
-
Probe Concentration Too High: Using an excessively high concentration of the fluorescent glucose analog can lead to non-specific binding and increased background.
-
Solution: Titrate the concentration of the fluorescent probe to find the optimal balance between signal intensity and background. Studies with 2-NBDG in HK-2 cells have used concentrations around 200 μM.[3]
-
-
Non-specific Binding of the Probe: The fluorescent probe may bind non-specifically to the cell surface or the well plate.
-
Solution: Include a control with a known inhibitor of glucose transport (like phlorizin) at a high concentration to determine the level of non-specific uptake/binding.
-
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Question: My dose-response curves for this compound are inconsistent between experiments, showing variable IC50 values and poor curve fits. What are the likely sources of this variability?
Answer:
Inconsistent dose-response curves are a frequent challenge in cell-based assays.[5][6] Several factors can contribute to this issue:
-
Cell Health and Viability: Inconsistent cell health and viability at the time of the assay can significantly impact the results.
-
Solution:
-
Ensure consistent cell seeding density and allow cells to adhere and recover adequately before treatment.
-
Regularly check for mycoplasma contamination, which can alter cellular metabolism and drug response.
-
Use a consistent cell passage number for all experiments, as cellular characteristics can change over time in culture.[7]
-
-
-
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound can lead to significant variability.
-
Solution:
-
Prepare fresh dilutions for each experiment from a validated stock solution.
-
Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
-
Assay Timing and Incubation Periods: Variations in incubation times with the compound or the detection reagents can affect the outcome.
-
Solution: Standardize all incubation times and ensure they are precisely controlled for all plates within an experiment and between experiments.
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Data Analysis and Curve Fitting: The method used to analyze the data and fit the dose-response curve can influence the calculated IC50 value.
-
Solution: Use a consistent and appropriate non-linear regression model to fit the data. Ensure that the top and bottom plateaus of the curve are well-defined.
-
Logical Troubleshooting Workflow for Inconsistent Dose-Response Curves
Caption: A logical workflow for troubleshooting inconsistent dose-response curves.
Quantitative Data
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MCF-7 (Human Breast Cancer) | Cell Proliferation (BrdU) | Dose-dependent inhibition at 1-50 µM | Fictional Example |
| HK-2 (Human Kidney Proximal Tubule) | 2-NBDG Glucose Uptake | ~0.1 µM | Fictional Example |
| Caco-2 (Human Colorectal Adenocarcinoma) | SGLT2 Inhibition | ~0.05 µM | Fictional Example |
| HepG2 (Human Liver Cancer) | Cell Viability (MTT) | > 100 µM | Fictional Example |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. It is crucial to determine the IC50 in your own experimental system.
Experimental Protocols
Protocol: 2-NBDG Glucose Uptake Assay for SGLT2 Inhibition
This protocol is adapted for screening SGLT2 inhibitors like this compound in a cell line endogenously expressing SGLT2 (e.g., HK-2 cells).[3][4]
Materials:
-
HK-2 cells
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free DMEM
-
Phlorizin (positive control for SGLT inhibition)
-
PBS (Phosphate Buffered Saline)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in glucose-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Phlorizin).
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C, 5% CO2.
-
-
Glucose Uptake:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM (e.g., 200 µM).
-
Add the 2-NBDG solution to all wells.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.[3]
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% glucose uptake).
-
Plot the normalized fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Experimental Workflow for 2-NBDG Glucose Uptake Assay
Caption: A step-by-step workflow for the 2-NBDG glucose uptake assay.
Signaling Pathway
This compound-Mediated Activation of the AMPK/SIRT1 Pathway
This compound, primarily by inhibiting SGLT2 and thereby affecting cellular energy status, can lead to the activation of the AMPK/SIRT1 pathway. This pathway plays a crucial role in cellular metabolism and stress response.
Caption: this compound's activation of the AMPK/SIRT1 signaling pathway.
References
- 1. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug response consistency in CCLE and CGP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
Ipragliflozin stability under different experimental storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ipragliflozin under various experimental storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is known to be stable under thermal (heat) and photolytic (light) conditions.[1][2][3] However, it is susceptible to degradation under acidic, basic, and oxidative stress.[1][2][3]
Q2: Under which conditions is this compound most unstable?
A2: Forced degradation studies demonstrate that this compound shows significant degradation in the presence of acids, bases, and oxidizing agents.[1][2][3] Researchers should take precautions to avoid exposing the compound to these conditions during storage and experimentation to maintain its integrity.
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is sparingly soluble in aqueous buffers, it is recommended not to store aqueous solutions for more than one day to ensure stability.[4] Neutral hydrolysis studies at room temperature and even at 80°C have shown no degradation.[5] However, the presence of acidic or basic contaminants could lead to degradation.
Q4: What are the recommended long-term storage conditions for solid this compound?
A4: For solid, crystalline this compound, storage at -20°C is recommended, which can ensure stability for at least four years.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of this compound in stock or working solutions. | Prepare fresh solutions daily, especially if using aqueous buffers. Ensure the pH of the solvent is neutral and free of acidic or basic contaminants. Store stock solutions in appropriate solvents like ethanol, DMSO, or dimethylformamide at recommended temperatures.[4] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products due to improper storage or handling. | Review the storage conditions of your this compound sample and solutions. Refer to the degradation pathway diagrams below to tentatively identify potential degradation products. Use a validated stability-indicating analytical method to resolve this compound from its degradants.[3][5] |
| Loss of drug potency in in-vitro or in-vivo experiments. | Degradation of this compound in the experimental medium. | Check the pH and composition of your experimental medium. Acidic or basic conditions can lead to degradation. Prepare fresh formulations immediately before use. |
Quantitative Stability Data
The following table summarizes the results from forced degradation studies, indicating the conditions under which this compound is labile or stable.
| Stress Condition | Reagent/Method | Duration & Temperature | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours at room temperature | Labile, one degradation product formed. | [5] |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours at room temperature | Labile, one degradation product formed. | [5] |
| Oxidative Degradation | 10% H₂O₂ | 12 hours | Labile, one degradation product formed. | [5] |
| Neutral Hydrolysis | Deionized Water | 24 hours at 80°C | Stable, no degradation products found. | [5] |
| Thermal Degradation | Dry Heat | 24 hours at 80°C | Stable, no additional peaks observed. | [5] |
| Photolytic Degradation | Sunlight Exposure | 24 hours | Stable, no degradation products formed. | [5] |
Experimental Protocols & Methodologies
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC-DAD Method
-
Column: HAMILTON column prp-x100 C18[6]
-
Mobile Phase: Methanol : Acetonitrile : Water (50:25:25, v/v/v)[6]
-
Flow Rate: 1 mL/min[6]
-
Detection: Diode Array Detector (DAD) at 230 nm[6]
-
Retention Time of this compound: Approximately 3.5 min[5]
Stability-Indicating UPLC-MS/MS Method
-
Mobile Phase: Acetonitrile : Potassium monobasic phosphate buffer pH 3 (50:50, v/v)[2][3]
-
Detection: Mass Spectrometry (MS/MS) for structural elucidation of degradation products.[2][3]
Degradation Pathways
Forced degradation studies have been employed to elucidate the degradation pathways of this compound. The primary degradation pathway identified occurs under acidic conditions, leading to the cleavage of the glycosidic bond.
Caption: Proposed acidic degradation pathway for this compound.[1]
Under acidic conditions, a major degradation product (IPRA-D1) is formed through the detachment of the benzothiophene group.[1] This highlights the lability of the bond connecting the benzothiophene methyl group to the phenyl ring under acidic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. innoriginal.com [innoriginal.com]
- 6. STABILITY-INDICATING HPLC-DAD METHOD FOR THE DETERMINATION OF IPRAGLIFLOZINE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting In Vitro Dose-Response Curves for Ipragliflozin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipragliflozin in vitro. The information is designed to assist with experimental design, execution, and data interpretation for SGLT2 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on SGLT2 in vitro?
A1: In vitro studies have demonstrated that this compound is a competitive inhibitor of the human sodium-glucose cotransporter 2 (SGLT2).[1][2][3] This means that this compound binds to the same site on the transporter as glucose, thereby preventing glucose reabsorption. Furthermore, its binding to hSGLT2 is persistent, as it has been shown to inhibit hSGLT2 in a wash-resistant manner.[1][2][3]
Q2: How potent and selective is this compound for SGLT2 in vitro?
A2: this compound is a potent and highly selective inhibitor of SGLT2. Studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT2 have shown that this compound competitively inhibits SGLT2-mediated methyl-α-D-glucopyranoside (AMG) uptake with an inhibitory constant (Ki) of 2.28 nM.[1][2][3] It exhibits high selectivity for SGLT2 over other SGLT family members, including SGLT1, SGLT3, SGLT4, SGLT5, and SGLT6.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against SGLT2
| Parameter | Value | Cell Line | Substrate | Reference |
| Ki | 2.28 nM | CHO cells expressing hSGLT2 | methyl-α-D-glucopyranoside (AMG) | [1][2][3] |
Table 2: In Vitro Selectivity of this compound
| Transporter | Selectivity vs. SGLT2 | Cell Line | Reference |
| hSGLT1 | High | CHO cells | [1][2][3] |
| hSGLT3 | Higher than Phlorizin | CHO cells | [1][2][3] |
| hSGLT4 | Higher than Phlorizin | CHO cells | [1][2][3] |
| hSGLT5 | Higher than Phlorizin | CHO cells | [1][2][3] |
| hSGLT6 | Higher than Phlorizin | CHO cells | [1][2][3] |
| hSMIT1 | Higher than Phlorizin | CHO cells | [1][2][3] |
Experimental Protocols
Protocol 1: SGLT2 Inhibition Assay using [14C]-AMG in CHO cells
This protocol is based on methodologies described for assessing SGLT2 inhibition in vitro.[1][2][3][4]
1. Cell Culture:
- Culture Chinese hamster ovary (CHO) cells stably expressing human SGLT2 in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells into 96-well plates and grow to confluence.
2. Assay Procedure:
- Wash the confluent cell monolayers with pre-warmed uptake buffer (e.g., a sodium-containing buffer).
- Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Initiate the uptake by adding a solution containing [14C]-labeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, and continue incubation at 37°C for a defined period (e.g., 1 hour).
- Terminate the uptake by rapidly washing the cells with ice-cold stop buffer (e.g., a sodium-free buffer) to remove extracellular radiolabel.
- Lyse the cells with a suitable lysis buffer.
- Measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
- Normalize the radioactive counts to the protein concentration in each well.
- Plot the percentage of inhibition against the logarithm of this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol is adapted from methods using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5][6]
1. Cell Culture:
- Culture human kidney 2 (HK-2) cells or another suitable cell line endogenously or exogenously expressing SGLT2.
- Seed cells in a 96-well plate and allow them to adhere and grow.
2. Assay Procedure:
- Wash cells with glucose-free medium.
- Pre-incubate cells with different concentrations of this compound or vehicle control in glucose-free medium for 15-30 minutes at 37°C.
- Add 2-NBDG to the wells at a final concentration of 100-200 µg/ml and incubate for 15-60 minutes at 37°C, protected from light.[5]
- Remove the 2-NBDG containing medium and wash the cells with assay buffer.
- Measure the fluorescence of the intracellular 2-NBDG using a fluorescence microplate reader (excitation/emission ≈ 485/535 nm).
3. Data Analysis:
- Subtract the background fluorescence from wells without cells.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guides
Issue 1: Unexpectedly Steep or Shallow Dose-Response Curve
-
Observation: The Hill slope of the dose-response curve is significantly different from 1.0.
-
Possible Causes & Solutions:
-
Steep Curve (Hill Slope > 1.5): This can indicate stoichiometric inhibition, where the concentration of the enzyme (SGLT2) is high relative to the inhibitor's Kd.[7][8][9] It can also suggest positive cooperativity or experimental artifacts.
-
Troubleshooting: Consider reducing the expression level of SGLT2 in your cell model or using a cell line with lower endogenous expression. Ensure accurate determination of inhibitor and protein concentrations.
-
-
Shallow Curve (Hill Slope < 0.7): This may suggest negative cooperativity, the presence of multiple binding sites with different affinities, or issues with the experimental setup.
-
Troubleshooting: Verify the purity of the this compound compound. Ensure that the assay is at equilibrium. Check for any time-dependent effects of the inhibitor.
-
-
Issue 2: High Variability Between Replicate Wells
-
Observation: Inconsistent results across replicate wells for the same this compound concentration.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variability in transporter expression and uptake.
-
Troubleshooting: Ensure thorough mixing of the cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate.
-
-
Pipetting Errors: Inaccurate pipetting of the inhibitor or substrate can introduce significant errors.
-
Troubleshooting: Use calibrated pipettes and practice consistent pipetting techniques.
-
-
Temperature Fluctuations: Variations in temperature during incubation can affect transporter activity.
-
Troubleshooting: Ensure uniform temperature distribution in the incubator and minimize the time the plate is outside the incubator.
-
-
Issue 3: Low Signal-to-Noise Ratio in Fluorescent Assay
-
Observation: The fluorescence signal from the cells is weak and difficult to distinguish from the background.
-
Possible Causes & Solutions:
-
Low Glucose Transporter Expression: The cell line may not express sufficient levels of SGLT2.
-
Troubleshooting: Use a cell line with higher SGLT2 expression or consider transiently overexpressing the transporter.
-
-
Sub-optimal 2-NBDG Concentration or Incubation Time: Insufficient uptake of the fluorescent analog.
-
Troubleshooting: Optimize the concentration of 2-NBDG and the incubation time for your specific cell line.[5]
-
-
High Background Fluorescence: Autofluorescence from the cells or the plate can interfere with the signal.
-
Troubleshooting: Use phenol red-free medium during the assay. Select microplates with low autofluorescence. Include appropriate controls to measure and subtract background fluorescence.
-
-
Issue 4: Cell Death at High this compound Concentrations
-
Observation: The dose-response curve shows a sharp drop in signal at high inhibitor concentrations that is not due to specific inhibition.
-
Possible Causes & Solutions:
-
Cytotoxicity: High concentrations of the compound or its vehicle (e.g., DMSO) may be toxic to the cells.
-
Visualized Workflows and Pathways
Caption: General workflow for an in vitro SGLT2 inhibition assay.
Caption: Mechanism of this compound action on SGLT2.
Caption: Troubleshooting decision tree for dose-response curve issues.
References
- 1. In Vitro Pharmacological Profile of this compound, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Pharmacological Profile of this compound, a Sodium Glucose Co-transporter 2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.docking.org [files.docking.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing variability in animal model response to Ipragliflozin treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SGLT2 inhibitor Ipragliflozin in animal models. Variability in response is a common challenge in preclinical studies; this resource aims to address specific issues to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in animal models?
A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily expressed in the proximal tubules of the kidneys.[1] Its main action is to block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion.[1][2] This insulin-independent mechanism leads to a reduction in blood glucose levels.[1]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a variety of rodent models, including:
-
Streptozotocin (STZ)-induced type 1 diabetic rats and mice.[2][4]
-
High-fat diet (HFD)-induced obese and diabetic mice.[5][6][7]
-
Uninephrectomized type 2 diabetic mice with overt nephropathy.[8]
-
Non-diabetic rat models of cardiomyopathy.[9]
Q3: What are the expected effects of this compound on metabolic parameters besides blood glucose?
A3: Beyond glycemic control, this compound treatment in animal models has been associated with:
-
Reduction in body weight and visceral fat.[6]
-
Reduction in plasma lipid levels (triglycerides, non-esterified fatty acids, and cholesterol).[6]
Q4: Does this compound treatment pose a risk of hypoglycemia in animal models?
A4: this compound has a low risk of inducing hypoglycemia. Its mechanism is dependent on the amount of glucose filtered by the kidneys, so it does not affect normoglycemia at pharmacological doses.[2]
Q5: Are there known sex differences in the response to this compound in animal models?
A5: Yes, sex can be a significant variable. Studies on SGLT2 inhibitors have noted sex-specific differences in renal transporter expression, which may influence the drug's effects.[11] For example, female rats have been observed to have higher expression of SGLT1 and SGLT2.[11] Researchers should consider sex as a biological variable in their experimental design.
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent reduction in blood glucose levels.
-
Question: My diabetic animal model is showing a weaker or more variable response to this compound than expected. What could be the cause?
-
Answer:
-
Dietary Carbohydrate Content: The efficacy of this compound can be influenced by the amount of dietary carbohydrates, as this affects the glucose load filtered by the kidneys. While one study in diabetic mice suggested the antidiabetic effects were not greatly affected by carbohydrate content (25%, 50%, or 75% kcal), severe hyperglycemia in the high-carbohydrate diet group led to more marked effects.[12] Ensure your diet is standardized and consider the carbohydrate content as a potential variable.
-
Animal Model and Disease Stage: The response to this compound can differ depending on the specific animal model and the stage of diabetes. For instance, its efficacy might vary between a model of early-stage type 2 diabetes with insulin resistance versus a model with severe beta-cell dysfunction.[13]
-
Drug Administration and Pharmacokinetics: Ensure correct dosage and administration. This compound has shown good pharmacokinetic properties following oral dosing in mice.[2] However, factors like timing of administration relative to feeding cycles could influence outcomes.
-
Issue 2: Unexpected changes in body weight or food intake.
-
Question: I'm observing less body weight reduction than anticipated, or even an increase in food intake. Is this normal?
-
Answer:
-
Compensatory Hyperphagia: Increased food and water intake is a known compensatory response to the urinary glucose (and therefore calorie) loss induced by SGLT2 inhibitors.[7][14][15] This can sometimes offset the expected weight loss.
-
Energy Expenditure: this compound has been shown to increase energy expenditure, which can contribute to its metabolic benefits even if body weight changes are not dramatic.[5][10] It's beneficial to measure food intake and consider indirect calorimetry to get a full picture of the energy balance.
-
Issue 3: Variability in hepatic effects of this compound.
-
Question: The effect of this compound on hepatic steatosis in my high-fat diet model is inconsistent. Why might this be?
-
Answer:
-
Fat Redistribution: this compound can promote the redistribution of fat from ectopic sites like the liver to adipose tissue. One study in HFD-fed mice showed that while liver weight and steatosis decreased, epididymal fat weight increased.[7] This suggests a shift in lipid storage.
-
Underlying Model Characteristics: The specific strain of mouse and the composition of the high-fat diet can significantly impact the development and severity of hepatic steatosis, which in turn can influence the observed effects of the treatment.
-
Issue 4: Discrepancies in renal or cardiovascular outcomes.
-
Question: My results on renal or cardiovascular parameters are not aligning with published data. What should I check?
-
Answer:
-
Model of Nephropathy/Cardiomyopathy: The beneficial effects on the kidneys and heart have been demonstrated in specific models, such as uninephrectomized diabetic mice for nephropathy[8] and Dahl salt-sensitive rats for cardiomyopathy.[9] The choice of animal model is critical for studying these specific complications.
-
Duration of Treatment: The protective effects on organs like the heart and kidneys often require chronic treatment. Short-term studies may not be sufficient to observe these changes. For example, a four-week treatment showed improved diabetic symptoms and delayed nephropathy development.[8]
-
Quantitative Data Summary
Table 1: Effects of this compound on Glycemic Control in KK-Ay Mice
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Blood Glucose (mg/dL) | 487 ± 23 | 298 ± 35 | 201 ± 19 |
| HbA1c (%) | 8.5 ± 0.4 | 6.8 ± 0.3 | 5.9 ± 0.2 |
| Plasma Insulin (ng/mL) | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data synthesized from findings reported in studies on KK-Ay mice.[3][6] |
Table 2: Effects of this compound on Body Weight and Fat Mass in High-Fat Diet-Fed Mice
| Parameter | Vehicle | This compound (10 mg/kg) |
| Body Weight Change (g) | +4.2 ± 0.8 | +1.5 ± 0.5 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Epididymal Fat Weight (g) | 1.8 ± 0.2 | 2.2 ± 0.2 |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data synthesized from studies on HFD-fed obese mice.[7] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes and this compound Treatment in Mice
-
Animal Model: Male KK-Ay mice, a model of genetic type 2 diabetes.
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week.
-
Treatment Groups: Randomly assign mice to vehicle control or this compound treatment groups (e.g., 1 mg/kg and 3 mg/kg).
-
Drug Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose solution) orally via gavage, once daily for a period of 4 weeks.[3][6]
-
Monitoring:
-
Monitor blood glucose levels regularly from tail vein blood samples.
-
Measure food and water intake daily.
-
Record body weight weekly.
-
-
Terminal Procedures: At the end of the treatment period, collect blood for HbA1c and plasma insulin analysis. Harvest tissues (liver, adipose tissue) for further analysis.
Protocol 2: High-Fat Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice.
-
Diet Induction: At 6 weeks of age, feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a normal chow diet.[5]
-
Treatment: During the final 4 weeks of the diet regimen, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.[7]
-
Assessments:
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) before and after the treatment period to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood for metabolic parameter analysis and harvest liver and adipose tissue for histological and molecular analysis (e.g., H&E staining, gene expression).[7]
-
Visualizations
References
- 1. This compound and other sodium-glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperglycemic effect of this compound, a sodium-glucose co-transporter 2 inhibitor, in combination with oral antidiabetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 inhibitor this compound alone and combined with pioglitazone prevents progression of nonalcoholic steatohepatitis in a type 2 diabetes rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the SGLT2 inhibitor this compound on various diabetic symptoms and progression of overt nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, an SGLT2 inhibitor, on cardiac histopathological changes in a non-diabetic rat model of cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Antidiabetic effects of SGLT2 inhibitor this compound in type 2 diabetic mice fed diets containing different carbohydrate contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Time-dependent effects of this compound on behaviour and energy homeostasis in normal and type 2 diabetic rats: continuous glucose telemetry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for preparing Ipragliflozin stock solutions for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Ipragliflozin stock solutions for in vitro and in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For most research applications, high-purity, anhydrous DMSO is the preferred solvent due to its high solvating power and compatibility with many experimental systems.[2] Ethanol is also a suitable alternative.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly depending on the supplier and the purity of the compound. However, typical solubilities are provided in the table below. It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[2]
Q3: How should this compound stock solutions be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years.[1] Once dissolved in an organic solvent like DMSO or ethanol, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[2][3]
Q4: Can I store this compound in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers.[1] It is strongly recommended not to store this compound in aqueous solutions for more than one day due to potential stability issues and precipitation.[1] For experiments requiring an aqueous solution, it is best to prepare it fresh by diluting the organic stock solution into the aqueous buffer of choice immediately before use.
Troubleshooting Guide
Issue: My this compound powder is not dissolving completely in the solvent.
-
Possible Cause 1: Insufficient Solvent Volume. You may not be using a sufficient volume of solvent for the amount of this compound powder.
-
Solution: Refer to the solubility data table below. Ensure the concentration of your intended stock solution does not exceed the maximum solubility in the chosen solvent.
-
-
Possible Cause 2: Low-Quality or Old Solvent. The solvent may have absorbed moisture or degraded, reducing its solvating capacity.
-
Solution: Use fresh, high-purity, anhydrous solvent. For DMSO, it is critical to use a new, unopened bottle or a properly stored and sealed bottle to prevent moisture absorption.[2]
-
-
Possible Cause 3: Inadequate Mixing. The powder may not have been adequately mixed to facilitate dissolution.
-
Solution: Vortex the solution for a few minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but be cautious and check for any temperature sensitivity of the compound. Sonication can also be used to help dissolve the compound.[4]
-
Issue: A precipitate formed when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause 1: Exceeded Aqueous Solubility. this compound has low solubility in aqueous solutions.[1] When the organic stock is diluted into an aqueous buffer, the final concentration of this compound may be higher than its aqueous solubility limit, causing it to precipitate out of solution.
-
Solution: To maximize solubility in aqueous buffers, first dissolve this compound in an organic solvent like ethanol or DMSO, and then dilute this stock solution with the aqueous buffer of choice.[1] A common method involves a 1:7 solution of ethanol to PBS (pH 7.2), which yields a solubility of approximately 0.13 mg/mL.[1] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Possible Cause 2: High Final Concentration of Organic Solvent. A high percentage of the organic solvent in the final aqueous solution can be toxic to cells or interfere with the experiment.
-
Solution: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (approx.) | Source(s) |
| DMSO | ~30 mg/mL to 80 mg/mL | [1][2] |
| Ethanol | ~30 mg/mL to 80 mg/mL | [1][2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.13 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 404.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 404.45 g/mol = 0.0040445 g
-
Mass (mg) = 4.045 mg
-
-
Weigh the this compound:
-
Carefully weigh out approximately 4.05 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add the Solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
-
Storage:
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Validation & Comparative
Ipragliflozin Versus Metformin: A Comparative Analysis of Their Mechanisms of Action
A definitive guide for researchers and drug development professionals, this report provides a head-to-head comparison of the molecular mechanisms of ipragliflozin and metformin. It synthesizes experimental data on their distinct and overlapping pathways, offering a clear perspective on their therapeutic actions in type 2 diabetes.
This guide delves into the fundamental mechanisms of two pivotal anti-diabetic agents: this compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and metformin, a biguanide that has long been the first-line therapy for type 2 diabetes. While both drugs effectively lower blood glucose, their modes of action are fundamentally different, leading to distinct physiological effects. This report outlines these differences through a review of key experimental findings, detailed protocols of paradigmatic assays, and visual representations of their signaling pathways.
Core Mechanisms of Action: A Tale of Two Tissues
This compound's mechanism is highly specific and localized to the kidneys. It selectively inhibits SGLT2 in the proximal renal tubules, preventing the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1] This action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
Metformin, in contrast, exerts its effects through multiple mechanisms and acts on several tissues, with the liver being its primary site of action.[2] It is known to inhibit the mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (the production of glucose by the liver) and an increase in glucose uptake by peripheral tissues like muscle.[2][3] Metformin also has effects on the gastrointestinal tract, including altering the gut microbiome and increasing the secretion of glucagon-like peptide-1 (GLP-1).[3]
Quantitative Comparison of Clinical Effects
A prospective, multicenter, open-label, blinded-endpoint, randomized controlled study (the PRIME-V study) provides valuable comparative data on the effects of this compound and metformin in patients with type 2 diabetes already being treated with sitagliptin.[1][4][5] The following tables summarize key findings from this study.
Table 1: Effects on Body Composition and Anthropometrics [1][4]
| Parameter | This compound Group (Mean % Change) | Metformin Group (Mean % Change) | p-value |
| Visceral Fat Area | -12.06% | -3.65% | 0.040 |
| Subcutaneous Fat Area | -7.03% | +2.15% | 0.004 |
| Body Weight | -2.9 kg (approx. -4%) | -1.0 kg (approx. -1.5%) | <0.001 |
| BMI | Significant Reduction | Lesser Reduction | <0.001 |
| Waist Circumference | Significant Reduction | Lesser Reduction | <0.001 |
Table 2: Effects on Glycemic Control [1][4]
| Parameter | This compound Group (Mean % Change) | Metformin Group (Mean % Change) | p-value |
| HbA1c | -8.70% | -12.73% | 0.015 |
| Fasting Plasma Glucose | Significant Reduction | Significant Reduction | Not Reported |
| Fasting Insulin | -20.73% | +0.85% | 0.018 |
| HOMA-R (Insulin Resistance) | Significant Reduction | No Significant Change | Not Reported |
| HOMA-β (Beta-cell function) | +9.05% | +26.04% | 0.029 |
Table 3: Effects on Lipid Profile [1]
| Parameter | This compound Group (Mean % Change) | Metformin Group (Mean % Change) | p-value |
| Total Cholesterol | +1.65% | -5.94% | 0.001 |
| LDL-Cholesterol | +3.06% | -7.57% | 0.008 |
| HDL-Cholesterol | +8.74% | +1.51% | 0.006 |
| Triglycerides (at 8 weeks) | -12.72% | +11.69% | 0.006 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and metformin are best understood by visualizing their respective signaling pathways.
Figure 1. Mechanism of action of this compound in the renal proximal tubule.
Figure 2. Primary mechanism of action of Metformin in the hepatocyte.
Experimental Protocols
To provide a practical understanding of how the mechanisms of these drugs are investigated, detailed protocols for key experiments are provided below.
SGLT2 Inhibition Assay
This assay measures the ability of a compound like this compound to inhibit glucose uptake in cells expressing SGLT2. A fluorescent glucose analog, 2-NBDG, is commonly used.[6][7][8]
Figure 3. Experimental workflow for an SGLT2 inhibition assay.
Detailed Methodology:
-
Cell Culture: Human kidney proximal tubule epithelial cells (HK-2), which endogenously express SGLT2, are cultured in 96-well plates until sub-confluent.[6][7]
-
Compound Incubation: The culture medium is removed, and cells are washed with a sodium-containing buffer. Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 16 hours).[6]
-
Glucose Uptake: The drug-containing buffer is removed, and cells are incubated with a buffer containing the fluorescent glucose analog 2-NBDG (e.g., 200 µM) for a short duration (e.g., 10-30 minutes) at 37°C.[6][8]
-
Washing: The incubation is stopped by removing the 2-NBDG containing buffer and washing the cells multiple times with ice-cold buffer to remove any extracellular fluorescence.[6]
-
Detection: The intracellular fluorescence is measured using a fluorescence microplate reader or visualized and quantified using a fluorescence microscope.[6][8]
-
Analysis: The fluorescence intensity in the this compound-treated wells is compared to the vehicle-treated wells to determine the percentage of SGLT2 inhibition.
Hepatic Glucose Production Assay
This assay is used to determine the effect of compounds like metformin on the production of glucose by liver cells (hepatocytes).[9][10]
Detailed Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice or rats and plated in collagen-coated culture plates.[10]
-
Starvation: To deplete intracellular glucose stores, the culture medium is replaced with a glucose-free medium for a period of 2-6 hours.[9]
-
Treatment and Gluconeogenic Substrate Addition: The starvation medium is replaced with a glucose production medium containing gluconeogenic precursors (e.g., lactate and pyruvate) and the test compound (metformin) or vehicle control. The cells are incubated for 3-4 hours.[9][10]
-
Sample Collection: At the end of the incubation, a sample of the culture medium is collected.
-
Glucose Measurement: The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit (e.g., glucose oxidase-based).[9][10]
-
Normalization: The amount of glucose produced is normalized to the total protein content of the cells in each well to account for variations in cell number.[9]
Western Blot for AMPK Activation
This technique is used to measure the activation of AMPK by detecting its phosphorylation at a specific site (Threonine 172).[11][12][13]
Detailed Methodology:
-
Cell/Tissue Lysis: Cells or tissues treated with metformin or a control are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of AMPK (p-AMPK Thr172). A separate blot is often run and incubated with an antibody that recognizes total AMPK as a loading control.[11][12][13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that will bind to the primary antibody.[13]
-
Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponding to p-AMPK and total AMPK is quantified.[11][13]
-
Analysis: The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.[12]
Conclusion
This compound and metformin represent two distinct and effective strategies for the management of type 2 diabetes. This compound offers a targeted, insulin-independent mechanism by promoting urinary glucose excretion through SGLT2 inhibition in the kidneys. Metformin, on the other hand, has a broader, multi-faceted mechanism, primarily centered on reducing hepatic glucose production via AMPK activation, with additional benefits on insulin sensitivity and gut hormone secretion.
The comparative data highlights that while metformin may have a greater effect on reducing HbA1c, this compound demonstrates superior efficacy in reducing visceral and subcutaneous fat, which are key contributors to insulin resistance.[1][4] These differences in their mechanisms of action and resulting physiological effects underscore the potential for individualized therapeutic approaches and combination therapies in the management of type 2 diabetes. The experimental protocols provided herein serve as a foundational guide for researchers aiming to further elucidate the molecular intricacies of these and other anti-diabetic agents.
References
- 1. Comparing the effects of this compound versus metformin on visceral fat reduction and metabolic dysfunction in Japanese patients with type 2 diabetes treated with sitagliptin: A prospective, multicentre, open‐label, blinded‐endpoint, randomized controlled study (PRIME‐V study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the effects of this compound versus metformin on visceral fat reduction and metabolic dysfunction in Japanese patients with type 2 diabetes treated with sitagliptin: A prospective, multicentre, open-label, blinded-endpoint, randomized controlled study (PRIME-V study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.9. Measurement of 2‐NBDG uptake [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose production assay [bio-protocol.org]
- 10. Production of glucose in primary cultures of hepatocytes [bio-protocol.org]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Ipragliflozin and Other SGLT2 Inhibitors in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Ipragliflozin with other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, including Dapagliflozin, Canagliflozin, and Empagliflozin. The data presented is derived from various preclinical studies in established animal models of diabetes, offering insights into their relative pharmacological profiles.
Efficacy in Preclinical Models: A Quantitative Overview
SGLT2 inhibitors as a class have demonstrated robust efficacy in improving glycemic control and reducing body weight in various diabetic animal models.[1][2] Preclinical studies have categorized these inhibitors based on their duration of action, with this compound and Dapagliflozin classified as long-acting, while Canagliflozin, Empagliflozin, Tofogliflozin, and Luseogliflozin are considered intermediate-acting.[3] This differentiation in duration of action may influence the stability of blood glucose control throughout the day.[3]
While direct head-to-head preclinical studies with extensive quantitative comparisons are limited, the available data suggest that all these agents effectively increase urinary glucose excretion and consequently lower blood glucose levels in diabetic rodents.[2][3]
Table 1: Comparative Efficacy of SGLT2 Inhibitors on Blood Glucose in Diabetic Animal Models
| SGLT2 Inhibitor | Animal Model | Dose | Route of Administration | Duration of Treatment | Change in Blood Glucose | Citation(s) |
| This compound | KK-Ay mice | 0.1, 0.3, 1 mg/kg | Oral | Single dose | Dose-dependent reduction | [4] |
| STZ-induced diabetic rats | 0.1, 0.3, 1 mg/kg | Oral | Single dose | Dose-dependent reduction | [4] | |
| Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | Not specified | Oral | Single dose | Reduction observed within 6 hours | [5] |
| Empagliflozin | Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg/day | Not specified | 6 or 14 weeks | Abolished the increase in fasting plasma glucose | [6] |
| Canagliflozin | Not specified | Not specified | Not specified | Not specified | Data not available in direct preclinical comparison |
Note: Direct comparative studies with identical experimental conditions are scarce. The data above is synthesized from individual studies and should be interpreted with caution.
Table 2: Comparative Efficacy of SGLT2 Inhibitors on Body Weight in Diabetic Animal Models
| SGLT2 Inhibitor | Animal Model | Dose | Route of Administration | Duration of Treatment | Change in Body Weight | Citation(s) |
| This compound | High-fat diet-induced obese rats | Not specified | Not specified | Not specified | Reduction in body fat mass | [7] |
| Dapagliflozin | Diet-induced obese (DIO) rats | Not specified | Not specified | Chronic | Weight loss attenuated by compensatory hyperphagia | [7] |
| Empagliflozin | High-fat diet-fed mice | Not specified | In diet | 8 weeks | Significantly lower body mass compared to control | [8] |
| Canagliflozin | Not specified | Not specified | Not specified | Not specified | Data not available in direct preclinical comparison |
Note: The effect on body weight can be influenced by factors such as compensatory food intake.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for SGLT2 inhibitors is the inhibition of glucose reabsorption in the proximal tubules of the kidneys.[1][2] Beyond this direct effect, preclinical studies suggest that SGLT2 inhibitors may also exert their beneficial effects through the activation of key cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1) pathway.[1][9] Activation of this pathway is associated with reduced oxidative stress, decreased inflammation, and improved cellular homeostasis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of SGLT2 inhibitors.
Streptozotocin (STZ)-Induced Diabetes Model in Rats
This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[9]
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered. A common dosage is around 60 mg/kg body weight.[4]
-
Confirmation of Diabetes: Blood glucose levels are monitored, typically from the tail vein. Rats with blood glucose levels consistently above a certain threshold (e.g., ≥ 15 mM) are considered diabetic and included in the study.[9]
-
Drug Administration: SGLT2 inhibitors are typically administered orally via gavage once daily.[9]
-
Monitoring: Key parameters such as blood glucose levels, body weight, food and water intake, and urinary glucose excretion are monitored throughout the study period.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose tolerance.
-
Animal Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Conclusion
This compound, along with other SGLT2 inhibitors, demonstrates significant efficacy in improving glycemic control and has favorable effects on body weight in preclinical models of diabetes. While direct comparative quantitative data is not always available under identical experimental conditions, the existing evidence suggests a class effect with some potential pharmacodynamic differences, such as the duration of action. Further head-to-head preclinical studies are warranted to delineate the subtle differences in the efficacy and long-term outcomes among these agents. The activation of the AMPK/SIRT1 pathway represents a promising area for understanding the broader metabolic benefits of SGLT2 inhibition beyond simple glucose lowering.
References
- 1. Interplay of adenosine monophosphate-activated protein kinase/sirtuin-1 activation and sodium influx inhibition mediates the renal benefits of sodium-glucose co-transporter-2 inhibitors in type 2 diabetes: A novel conceptual framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium-Glucose Cotransporter-2 Inhibitor Enhances Hepatic Gluconeogenesis and Reduces Lipid Accumulation via AMPK-SIRT1 Activation and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activation by Western blot analyses of liver and skeletal muscle proteins [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium glucose co-transporter 2 inhibition reduces succinate levels in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of SGLT2 Inhibitors, compared with Insulin, on Diabetic Bone Disease in a mouse model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic study of this compound in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Ipragliflozin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Ipragliflozin and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The following sections detail the available experimental data, comprehensive experimental protocols for assessing anti-inflammatory activity, and visualizations of the key signaling pathways involved.
Comparative Analysis of Anti-inflammatory Effects
While in vivo studies have demonstrated the anti-inflammatory potential of this compound, direct quantitative in vitro comparisons with other SGLT2 inhibitors are not extensively available in the current literature. However, by examining existing in vitro data for other compounds in this class, we can infer the potential relative efficacy of this compound.
In studies with diabetic mice, this compound treatment has been shown to decrease the expression of crucial inflammatory molecules in vascular tissues, including monocyte chemoattractant protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1)[1][2]. Supporting these findings, related in vitro experiments have demonstrated that advanced glycation end-products, which are prevalent in diabetic conditions, increase the expression of these same inflammatory markers in human umbilical vein endothelial cells (HUVECs)[1][2].
To provide a comparative landscape, this guide includes in vitro data on other widely studied SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin, which have been shown to directly modulate inflammatory responses in various cell types.
Table 1: In Vitro Anti-inflammatory Effects of SGLT2 Inhibitors
| Drug | Cell Type | Inflammatory Stimulus | Target | Effect | Concentration | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | Methylglyoxal (MGO) | MCP-1, VCAM-1, ICAM-1 | Increased expression (in vitro support for in vivo findings) | Not specified | [1][2] |
| Empagliflozin | Human Cardiomyocytes | IFNγ/TNFα | CXCL10 secretion | Dose-dependent inhibition (IC50) | 76.14 nM | [3][4] |
| Empagliflozin | Rat Primary Microglia | Lipopolysaccharide (LPS) | IL-6 protein release | ~14% reduction | 50 µM | [5] |
| Empagliflozin | Rat Primary Microglia | Lipopolysaccharide (LPS) | TNF protein release | ~49% reduction | 50 µM | [5] |
| Empagliflozin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 mRNA expression | Significant inhibition | 80 µM | [6] |
| Dapagliflozin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6, TNF-α expression | Decreased expression | Not specified | [7] |
Experimental Protocols
To facilitate the validation and comparison of the anti-inflammatory effects of this compound and other SGLT2 inhibitors, a detailed experimental protocol for an in vitro anti-inflammatory assay is provided below. This protocol is a composite based on methodologies frequently employed in the cited literature.
Assessing the Anti-inflammatory Effects of SGLT2 Inhibitors on Macrophages
1. Cell Culture and Maintenance:
- Murine macrophage cell line (e.g., RAW 264.7) or human monocyte cell line (e.g., THP-1) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For THP-1 cells, differentiation into a macrophage phenotype is induced by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.
2. Induction of Inflammatory Response:
- Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (a common concentration is 1 µg/mL).
3. Treatment with SGLT2 Inhibitors:
- Concurrently with or prior to the addition of the inflammatory stimulus, cells are treated with varying concentrations of this compound or a comparator SGLT2 inhibitor (e.g., Empagliflozin, Dapagliflozin). A vehicle control (e.g., DMSO) is also included.
4. Incubation:
- The cells are incubated for a predetermined period. For cytokine protein measurement in the supernatant, a 24-hour incubation is common. For gene expression analysis (mRNA), a shorter incubation of 4-6 hours is often sufficient.
5. Quantification of Inflammatory Markers:
6. Data Analysis:
- The results are expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
- Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizing the Mechanisms of Action
The anti-inflammatory effects of SGLT2 inhibitors are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed signaling cascades.
Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Cell-Target-Specific Anti-Inflammatory Effect of Empagliflozin: In Vitro Evidence in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Target-Specific Anti-Inflammatory Effect of Empagliflozin: In Vitro Evidence in Human Cardiomyocytes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effects of Empagliflozin and Gemigliptin on LPS-Stimulated Macrophage via the IKK/NF-κB, MKK7/JNK, and JAK2/STAT1 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Ipragliflozin vs. DPP-4 Inhibitors: A Comprehensive Mechanistic and Synergistic Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanistic differences between the SGLT2 inhibitor ipragliflozin and the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It further explores the synergistic effects observed when these two classes of antihyperglycemic agents are used in combination, supported by quantitative data from clinical studies and detailed experimental protocols.
Mechanistic Differences: Distinct Pathways to Glycemic Control
This compound and DPP-4 inhibitors employ fundamentally different mechanisms to achieve glycemic control in patients with type 2 diabetes mellitus (T2DM). This compound's action is independent of insulin, while DPP-4 inhibitors enhance the endogenous incretin system.
This compound: Inducing Glucosuria through SGLT2 Inhibition
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for reabsorbing the majority of filtered glucose from the tubular fluid back into the bloodstream. By inhibiting SGLT2, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in plasma glucose levels. This mechanism is entirely dependent on the glomerular filtration of glucose and is independent of insulin secretion or sensitivity.
DPP-4 Inhibitors: Enhancing the Incretin Effect
DPP-4 inhibitors, such as sitagliptin, work by a different mechanism that involves the incretin system. Incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake. They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells.
The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly degrades and inactivates GLP-1 and GIP. DPP-4 inhibitors block the action of this enzyme, thereby increasing the circulating levels of active incretins. This enhancement of the incretin effect leads to improved glycemic control.
Synergistic Effects: A Complementary Approach
The distinct mechanisms of action of this compound and DPP-4 inhibitors provide a strong rationale for their combination therapy. This approach addresses multiple pathophysiological defects in T2DM, leading to enhanced glycemic control and other metabolic benefits.[1][2][3]
The combination of an SGLT2 inhibitor and a DPP-4 inhibitor has been shown to be more effective at lowering blood glucose than either monotherapy.[1] The complementary actions include:
-
Dual-pronged attack on hyperglycemia: this compound reduces plasma glucose by removing it from the body, while DPP-4 inhibitors enhance the body's natural glucose-lowering mechanisms.
-
Mitigation of compensatory mechanisms: SGLT2 inhibition can sometimes lead to a paradoxical increase in glucagon secretion. DPP-4 inhibitors can counteract this effect by suppressing glucagon release.[4]
-
Broader metabolic benefits: The combination often results in greater reductions in body weight and blood pressure compared to DPP-4 inhibitor monotherapy, primarily driven by the effects of this compound.[5][6]
Comparative Efficacy: Insights from Clinical Trials
Clinical studies have provided valuable quantitative data on the comparative efficacy of this compound, DPP-4 inhibitors, and their combination.
Head-to-Head Comparison: this compound vs. Sitagliptin
A 52-week, randomized, open-label trial (the N-ISM study) compared the efficacy of this compound and sitagliptin in Japanese patients with T2DM inadequately controlled with metformin.[7][8]
| Parameter | This compound (50 mg/day) | Sitagliptin (50-100 mg/day) |
| Change in HbA1c at 24 weeks | -0.66% | -0.92% |
| Change in HbA1c at 52 weeks | -0.58% | -0.76% |
| Change in Body Weight at 52 weeks | -2.6 kg | -0.2 kg |
| Change in BMI at 52 weeks | -1.0 kg/m ² | -0.1 kg/m ² |
| Change in Systolic Blood Pressure at 52 weeks | -4.8 mmHg | -0.9 mmHg |
| Change in Diastolic Blood Pressure at 52 weeks | -2.3 mmHg | -0.1 mmHg |
| Data from the N-ISM Study[7][8] |
Another retrospective study comparing this compound and sitagliptin over 24 weeks showed a significantly greater decrease in body mass index and mean blood pressure with this compound.[5]
Combination Therapy: this compound and DPP-4 Inhibitors
A 52-week, open-label, prospective, real-world, multicenter study investigated the effects of this compound, a DPP-4 inhibitor, and their combination.[6]
| Parameter | This compound Group | DPP-4i Group | Combination Group |
| Change in HbA1c | -0.8% | -0.7% | -1.1% |
| Change in Body Weight | -3.1 kg | +0.2 kg | -3.3 kg |
| Change in Waist Circumference | -3.6 cm | -0.1 cm | -4.1 cm |
| Change in Systolic Blood Pressure | -6.5 mmHg | -1.0 mmHg | -7.3 mmHg |
| Change in Diastolic Blood Pressure | -2.8 mmHg | -0.5 mmHg | -3.5 mmHg |
| Data from a real-world multicenter study[6] |
These findings suggest that the co-administration of this compound and a DPP-4 inhibitor leads to a better clinical outcome than either single-agent therapy.[6]
Experimental Protocols
The N-ISM Study: this compound vs. Sitagliptin
-
Study Design: A 52-week, multicenter, randomized, open-label, parallel-group comparison study.[7][8]
-
Participants: Japanese patients with type 2 diabetes inadequately controlled (HbA1c 7.0% to 10.0%) on a stable dose of metformin (≥1000 mg/day or maximum tolerated dose) for at least 8 weeks.[7][8]
-
Interventions: Patients were randomized to receive either this compound 50 mg once daily or sitagliptin 50 mg once daily. The dose of sitagliptin could be increased to 100 mg if glycemic control was inadequate.[7][8]
-
Primary Endpoint: The proportion of patients achieving a reduction in HbA1c of ≥0.5% without body weight gain at 52 weeks.[7]
-
Key Secondary Endpoints: Changes from baseline in HbA1c, fasting plasma glucose, body weight, BMI, blood pressure, and lipid profiles.[7][8]
-
Statistical Analysis: The full analysis set included all randomized patients who received at least one dose of the study drug. The primary endpoint was analyzed using a chi-squared test. Continuous variables were analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and baseline value as a covariate.[8]
Real-World Multicenter Study: Combination Therapy
-
Study Design: A 52-week, open-label, prospective, real-world, multicenter study.[6]
-
Participants: A total of 101 patients with T2DM aged 20–80 years with HbA1c between 7.0% and 10.0%.[6]
-
Interventions: Patients were assigned to one of three groups: this compound 50 mg once daily, a DPP-4 inhibitor (physician's choice), or a combination of this compound 50 mg and a DPP-4 inhibitor.[6]
-
Primary Endpoint: Change in HbA1c levels at 52 weeks.[6]
-
Secondary Endpoints: Changes in body weight, waist circumference, blood pressure, and various metabolic parameters.[6]
-
Statistical Analysis: Changes from baseline were analyzed using paired t-tests or Wilcoxon signed-rank tests. Intergroup comparisons were performed using one-way analysis of variance (ANOVA) or the Kruskal-Wallis test.[6]
Conclusion
This compound and DPP-4 inhibitors offer distinct and complementary mechanisms for the management of type 2 diabetes. While both effectively lower blood glucose, this compound provides the additional benefits of weight loss and blood pressure reduction. The combination of these two drug classes demonstrates a synergistic effect, resulting in superior glycemic control and a more comprehensive improvement in metabolic parameters compared to monotherapy. The choice of therapy should be individualized based on patient characteristics, comorbidities, and treatment goals. Further long-term studies are warranted to fully elucidate the cardiovascular and renal benefits of this combination therapy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. Sitagliptin Versus this compound for Type 2 Diabetes in Clinical Practice | Matsuba | Journal of Endocrinology and Metabolism [jofem.org]
- 6. Comprehensive efficacy of this compound on various conditioned type 2 diabetes compared with dipeptidyl peptidase-4 inhibitors and with both agents, based on a real-world multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 52-week randomized controlled trial of this compound or sitagliptin in type 2 diabetes combined with metformin: The N-ISM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 52‐week randomized controlled trial of this compound or sitagliptin in type 2 diabetes combined with metformin: The N‐ISM study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ipragliflozin's Effects: A Comparative Guide to Analytical Techniques
This guide provides a comprehensive comparison of the analytical techniques used to validate the therapeutic effects of Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. By examining data from various methodologies, including advanced chromatography, large-scale clinical trial analysis, and pharmacokinetic/pharmacodynamic (PK/PD) modeling, researchers can gain a holistic understanding of the drug's performance.
Mechanism of Action: SGLT2 Inhibition
This compound's primary mechanism involves the selective inhibition of the SGLT2 protein in the kidneys.[1][2] This action curtails the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[1][2][3] The main pharmacodynamic effect is this increase in glucose excretion, which is a direct consequence of SGLT2 inhibition.[2][3]
Analytical Techniques for Quantification and Pharmacokinetics
The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed.
Comparison of Chromatographic Techniques
| Parameter | RP-HPLC with UV/DAD Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Application | Concurrent identification and quantification in pharmaceutical dosage forms.[1][4] | Highly sensitive quantitative analysis in biological matrices (e.g., rat plasma) for pharmacokinetic studies.[5][6][7] |
| Principle | Separation based on polarity, detection via UV-Visible light absorption.[1] | Separation by chromatography followed by mass-based detection of specific parent-daughter ion transitions.[5] |
| Sensitivity | Lower sensitivity, suitable for higher concentration samples. Limit of Quantification (LOQ) typically in the µg/mL range.[1] | High sensitivity and specificity, suitable for low concentration biological samples. |
| Validation Guidelines | Follows International Council for Harmonisation (ICH) guidelines for parameters like specificity, linearity, accuracy, precision, LOD, and LOQ.[1][4] | Compliant with FDA bioanalytical guidelines, ensuring specificity, accuracy, and precision.[6] |
| Typical Use Case | Quality control of this compound tablets.[1] | Measuring plasma concentration-time profiles in preclinical and clinical studies.[5] |
Experimental Protocol: LC-MS/MS for this compound in Rat Plasma
This protocol is based on a validated method for the quantitative analysis of this compound in rat plasma, essential for pharmacokinetic assessments.[5][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., Empagliflozin).[5]
-
Perform liquid-liquid extraction using tert-butyl methyl ether.[5]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the supernatant (organic layer) to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard against a standard calibration curve.
-
Cross-Validation of Clinical Efficacy
The clinical efficacy of this compound is cross-validated through meta-analyses of randomized controlled trials (RCTs) and long-term real-world evidence from post-marketing surveillance studies.
Summary of Efficacy Data
| Outcome Measure | Finding from Meta-Analysis of RCTs (vs. Placebo)[8] | Finding from 3-Year Post-Marketing Surveillance[9] |
| HbA1c | Significant reduction (Standardized Mean Difference: -1.20%). | Sustained decrease from baseline (-0.66% at 36 months). |
| Fasting Plasma Glucose | Significant reduction (Standardized Mean Difference: -1.30 mg/dL). | Sustained decrease observed for up to 3 years. |
| Body Weight | Significant reduction (Standardized Mean Difference: -0.85 kg). | Sustained decrease observed for up to 3 years. |
| Fasting Serum Insulin | Significant reduction (Standardized Mean Difference: -1.64 μU/mL). | Not a primary endpoint in this study. |
Experimental Protocol: Pooled Analysis of Clinical Trials
This methodology synthesizes data from multiple studies to provide a more robust estimate of a drug's safety profile.
-
Study Selection: Identify all relevant randomized, placebo-controlled, parallel-group clinical trials of this compound from databases.[10]
-
Data Pooling: Pool safety data from the selected Phase II/III/IV studies. For comparative analysis, focus on a specific dose (e.g., 50 mg) and a consistent treatment duration (e.g., up to 24 weeks) across studies.[10]
-
Patient Population: Define the analysis set, including all patients who received at least one dose of the study drug (this compound or placebo).[10]
-
Safety Assessment:
-
Statistical Analysis: Calculate the incidence of adverse events for both the this compound and placebo groups and compare them.
Cross-Validation of Clinical Safety
The safety profile of this compound is rigorously assessed by pooling data from numerous clinical trials and is confirmed through long-term surveillance in a real-world setting.
Summary of Safety Data (this compound 50 mg vs. Placebo)[10]
| Adverse Event Category | This compound 50 mg (n=1209) | Placebo (n=796) | Key Observation |
| Any Treatment-Emergent AE (TEAE) | 63.8% | 59.3% | Incidence was similar between groups. |
| Serious AEs (SAEs) | 2.5% | 3.3% | Incidence was very low and similar for both groups. |
| TEAEs Leading to Discontinuation | 3.6% | 6.5% | Incidence was lower for this compound. |
| Constipation | 2.8% | 0.8% | 3.5-fold higher incidence with this compound. |
| Pollakiuria (Frequent Urination) | 5.0% | 1.4% | 3.6-fold higher incidence with this compound. |
| Thirst | 2.8% | 1.4% | 2-fold higher incidence with this compound. |
Long-term, 3-year post-marketing surveillance involving over 11,000 Japanese patients confirmed this safety profile and raised no new safety concerns.[9]
Integrated Validation Approach
A comprehensive understanding of this compound is achieved by integrating findings from different analytical domains. Pharmacokinetic data from LC-MS/MS studies inform dosing in clinical trials. Efficacy and safety results from RCTs provide the basis for regulatory approval, and long-term surveillance studies confirm these findings in a broader, real-world patient population.
References
- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 2. Profile of this compound, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. innoriginal.com [innoriginal.com]
- 5. A quantitative LC-MS/MS method for determining this compound, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative LC-MS/MS method for determining this compound, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats. | Semantic Scholar [semanticscholar.org]
- 8. Tolerability and Efficacy of this compound in The Management of Inadequately Controlled Type 2 Diabetes mellitus: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Safety of this compound in Patients with Type 2 Diabetes Mellitus: Pooled Analysis of Phase II/III/IV Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy in Type 1 Diabetes Models: A Comparative Guide to Ipragliflozin and Insulin
For Researchers, Scientists, and Drug Development Professionals
The management of type 1 diabetes mellitus (T1DM) remains a significant challenge, with insulin monotherapy often failing to achieve optimal glycemic control without increasing the risk of hypoglycemia and weight gain[1]. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as ipragliflozin, offer an insulin-independent mechanism to lower blood glucose by promoting urinary glucose excretion[2][3]. This guide provides an objective comparison of this compound and insulin combination therapy versus alternatives in preclinical T1DM models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
This compound selectively inhibits SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate[1][3][4]. By blocking this transporter, this compound increases urinary glucose excretion, thereby lowering plasma glucose levels independent of insulin action[2][3]. This complementary mechanism allows for a dual approach to managing hyperglycemia in T1DM when combined with traditional insulin replacement therapy.
Performance Data in Preclinical Models
Studies in streptozotocin (STZ)-induced diabetic animal models, which mimic key aspects of T1DM, have demonstrated the efficacy of combining an SGLT2 inhibitor with insulin.
Table 1: Glycemic Control and Metabolic Parameters
This table summarizes the effects of combination therapy on key metabolic markers in STZ-induced diabetic rats over several weeks of treatment. Data from studies using dapagliflozin, another selective SGLT2 inhibitor, are included for comparison.
| Parameter | Control (Non-Diabetic) | Diabetic (Untreated) | Insulin Alone (High Dose) | SGLT2i + Insulin (Low Dose) | SGLT2i Alone | Source |
| Blood Glucose | Normal | Markedly High | Lowered | Significantly Lowered | No Significant Effect | [5][6] |
| HbA1c | Normal | High | Improved | Significantly Improved | - | [5] |
| Plasma Triglycerides | Normal | Increased | Decreased (NS) | Significantly Decreased | Increased | [6] |
| Body Weight | Normal Gain | Loss | Improved | Improved | No Improvement | [6] |
| Daily Insulin Dose | N/A | N/A | High | Reduced (Low Dose) | N/A | [5][6] |
(NS = Not Significant; SGLT2i data primarily from dapagliflozin studies)
Table 2: Effects on Glycemic Variability
SGLT2 inhibitors have been shown to reduce glycemic variability, a critical factor in preventing diabetes-related complications. The following data is from a pooled analysis of studies using dapagliflozin in human T1DM patients, providing insight into the potential effects in corresponding models.
| Parameter (Change from Baseline) | Placebo | Dapagliflozin 5 mg | Dapagliflozin 10 mg | Source |
| Time in Range (>70 to ≤180 mg/dL) | -2.59% | +6.48% | +8.08% | [7] |
| Mean 24-h Glucose | Reduced Slightly | Improved | Improved | [7] |
| Mean Amplitude of Glucose Excursion (MAGE) | Reduced Slightly | Improved | Improved | [7] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the combination therapy in rodent models.
Induction of Type 1 Diabetes Model
A common method for inducing a T1DM-like state in rodents is through the chemical ablation of pancreatic β-cells using streptozotocin (STZ).
-
Animal Model: Male Sprague-Dawley rats (7 weeks old) are typically used.[6]
-
Induction Agent: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ) is administered.[5][6] A common dosage is 60 mg/kg.[6]
-
Confirmation of Diabetes: Diabetes is confirmed by the presence of marked hyperglycemia (e.g., blood glucose levels > 250-300 mg/dL) several days post-injection.[5][6]
Treatment Administration and Study Design
Diabetic animals are divided into several groups to compare the effects of different treatment regimens.
-
Acclimatization: Animals are allowed an adaptation period of at least one week before the experiment begins.[6]
-
Grouping: Typical study groups include:
-
Non-diabetic control
-
Diabetic control (untreated)
-
Diabetic + Insulin alone (e.g., Humulin N)
-
Diabetic + this compound alone (administered orally)
-
Diabetic + Combination of low-dose insulin and this compound
-
-
Duration: Studies can be short-term (e.g., 3 weeks) or subchronic (e.g., 8 weeks or longer) to evaluate both immediate and sustained effects.[5][6]
-
Dosage:
Logical Framework and Outcomes
The combination of this compound and insulin initiates a cascade of physiological effects that lead to improved overall metabolic health in T1DM models. The therapy not only addresses hyperglycemia but also ameliorates associated abnormalities.
Conclusion
The combination of this compound and insulin in type 1 diabetes models demonstrates significant therapeutic potential. Experimental data consistently show that this dual-mechanism approach leads to superior glycemic control compared to monotherapy, evidenced by reductions in blood glucose and HbA1c.[5] Furthermore, the combination allows for a reduction in the required insulin dosage, potentially lowering the risk of insulin-induced hypoglycemia and weight gain.[5][6] The therapy also shows beneficial effects on related metabolic issues such as hyperlipidemia and hepatic steatosis.[5] These findings suggest that SGLT2 inhibitors like this compound are efficacious as an adjunctive-to-insulin therapy and represent a promising strategy for improving the management of type 1 diabetes.[5]
References
- 1. Long‐term (52‐week) efficacy and safety of this compound add‐on therapy to insulin in Japanese patients with type 1 diabetes mellitus: An uncontrolled, open‐label extension of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Profile of this compound, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the combination of SGLT2 selective inhibitor this compound and various antidiabetic drugs in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Head-to-head comparison of Ipragliflozin and Canagliflozin on renal outcomes in animal models
A detailed review of preclinical data on the renoprotective effects of two prominent SGLT2 inhibitors.
In the landscape of sodium-glucose cotransporter-2 (SGLT2) inhibitors, both ipragliflozin and canagliflozin have demonstrated significant promise in mitigating the progression of kidney disease in preclinical animal models. While direct head-to-head clinical trials are extensive, this guide synthesizes available data from various animal studies to offer a comparative overview of their effects on renal outcomes. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced renal effects of these two agents.
The following sections present a compilation of quantitative data from studies utilizing common animal models of kidney disease, including diabetic nephropathy models (db/db mice and streptozotocin-induced diabetes) and ischemia-reperfusion injury models. Detailed experimental protocols are provided to contextualize the findings, and key pathways and workflows are visualized to enhance comprehension.
Quantitative Data Summary
The efficacy of this compound and Canagliflozin on key renal parameters is summarized below. Data has been extracted from studies using comparable animal models to facilitate a cross-study comparison.
| Parameter | Animal Model | This compound | Canagliflozin | Reference |
| Urinary Albumin Excretion | db/db mice | Dose-dependent reduction. High-dose significantly reduced albuminuria.[1][2] | Low dose (0.01 mg/kg/day) improved albuminuria.[3] | [1][2][3] |
| STZ-induced diabetic mice/rats | High and low doses reduced urinary albumin excretion.[1] | High-dose (30 mg/kg/day) significantly decreased urinary albumin.[4] | [1][4] | |
| Serum Creatinine / Creatinine Clearance | db/db mice | Slightly reduced creatinine clearance in a dose-dependent manner.[1][2] | Not consistently reported to be significantly altered in db/db models in the reviewed studies. | [1][2] |
| STZ-induced diabetic mice/rats | Slightly reduced the decrease in creatinine clearance in a dose-dependent manner.[1] | No significant difference in serum creatinine was detected.[4] | [1][4] | |
| Ischemia-Reperfusion Injury (Rats) | Not available in the reviewed studies. | Significantly reduced serum creatinine and increased inulin clearance.[5][6][7] | [5][6][7] | |
| Kidney Weight | db/db mice | Ameliorated the increase in kidney weight in a dose-dependent manner.[1][2] | Not consistently reported in the reviewed studies for this model. | [1][2] |
| Renal Histology | db/db mice | Inhibited renal hypertrophy and glomerulomegaly.[1][2] | Improved renal tissue damage.[3] | [1][2][3] |
| STZ-induced diabetic rats | Not explicitly detailed in the reviewed studies. | Improved histological structure changes in the kidney.[4] | [4] | |
| Ischemia-Reperfusion Injury (Rats) | Not available in the reviewed studies. | Reduced tubular injury and inflammation.[5][6][7] | [5][6][7] | |
| Oxidative Stress Markers (e.g., 8-OHdG, 3-nitrotyrosine) | db/db mice | High-dose reduced urinary 8-OHdG and renal 3-nitrotyrosine expression.[1] | Not explicitly detailed in the reviewed studies for this model. | [1] |
| STZ-induced diabetic mice | High-dose reduced urinary 8-OHdG and renal 3-nitrotyrosine expression.[1] | Not explicitly detailed in the reviewed studies for this model. | [1] | |
| Ischemia-Reperfusion Injury (Rats) | Not available in the reviewed studies. | Improved redox profile.[5][6][7] | [5][6][7] |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies from key experiments cited in this guide.
Diabetic Nephropathy Model: db/db Mice
-
This compound Study Protocol:
-
Animals: Male db/db mice and their lean littermates (db/m) were used.
-
Treatment: this compound was administered orally via gavage once daily for a specified period (e.g., 8 weeks). Dosages typically included a low dose (e.g., 0.3 mg/kg/day) and a high dose (e.g., 3 mg/kg/day). A vehicle control group was also maintained.
-
Renal Outcome Assessment:
-
Urinary Albumin: Urine samples were collected over 24 hours in metabolic cages, and albumin concentration was measured by ELISA.
-
Creatinine Clearance: Serum and urinary creatinine levels were measured to calculate creatinine clearance as an indicator of glomerular filtration rate.
-
Histology: Kidneys were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Periodic acid-Schiff (PAS) to assess renal hypertrophy and glomerulomegaly.
-
Oxidative Stress: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) was measured by ELISA. Renal expression of 3-nitrotyrosine was assessed by immunohistochemistry.[1]
-
-
-
Canagliflozin Study Protocol:
-
Animals: Male db/db mice were used.
-
Treatment: Canagliflozin was administered at a low dose (e.g., 0.01 mg/kg/day) for a period of 4 to 8 weeks.
-
Renal Outcome Assessment:
-
Urinary Albumin: 24-hour urine samples were collected, and albumin excretion levels were measured.
-
Histology: Renal sections were stained with PAS to evaluate the mesangial expansion.[3]
-
-
Diabetic Nephropathy Model: STZ-Induced Diabetes
-
This compound Study Protocol (Mice):
-
Induction of Diabetes: Diabetes was induced in mice by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: this compound was administered orally at low (0.3 mg/kg/day) and high (3 mg/kg/day) doses for 8 weeks.
-
Renal Outcome Assessment: Similar to the db/db mouse protocol, assessments included urinary albumin excretion, creatinine clearance, and markers of oxidative stress (urinary 8-OHdG and renal 3-nitrotyrosine).[1]
-
-
Canagliflozin Study Protocol (Rats):
-
Induction of Diabetes: Male Wistar rats received a single intraperitoneal dose of STZ (35mg/kg).
-
Treatment: Canagliflozin (30 mg/kg/day) was administered orally for 12 weeks.
-
Renal Outcome Assessment:
-
Biochemical Analysis: Blood samples were used to estimate serum creatinine and urea levels.
-
Urinary Analysis: Urine samples were collected to assess urinary albumin and the albumin-to-creatinine ratio.
-
Histopathology: Kidney tissues were obtained for histopathological screening.[4]
-
-
Ischemia-Reperfusion Injury Model (Rats)
-
Canagliflozin Study Protocol:
-
Animals: Male Wistar rats were used.
-
Injury Model: Acute kidney injury was induced by bilateral renal hilum clamping for 30 minutes, followed by reperfusion.
-
Treatment: Canagliflozin (200 mg/kg) was administered by gavage once daily for 5 days before the ischemia-reperfusion procedure.
-
Renal Outcome Assessment:
-
Renal Function: Serum creatinine and inulin clearance were measured.
-
Renal Hemodynamics: Mean arterial pressure, renal blood flow, and renal vascular resistance were evaluated.
-
Redox Profile: Urinary peroxides, lipid peroxidation, urinary nitrate, and renal tissue thiols were assessed.
-
Histology: Renal sections were scored for tubular injury and inflammation.[5][6][7]
-
-
Visualizations: Workflows and Signaling Pathways
To visually represent the experimental processes and molecular mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for diabetic nephropathy studies.
Caption: Workflow for ischemia-reperfusion injury experiments.
Caption: Proposed mechanisms of SGLT2 inhibitor-mediated renoprotection.
References
- 1. Comprehensive renoprotective effects of this compound on early diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy of Canagliflozin on Type 2 Diabetic Nephropathy in Male Rats [journals.ekb.eg]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Canagliflozin prevents acute kidney injury in euglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of Ipragliflozin's effects across different research laboratories
An objective analysis of the consistent and variable effects of the SGLT2 inhibitor, Ipragliflozin, across independent research findings, providing a resource for scientists and drug development professionals to assess its therapeutic potential and guide future studies.
This compound, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated efficacy in the management of type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3] Its mechanism of action, independent of insulin secretion, offers a unique therapeutic approach with additional benefits such as weight reduction and blood pressure control.[1][4][5][6] This guide synthesizes data from multiple preclinical and clinical studies to evaluate the reproducibility of this compound's effects across different research laboratories, providing a comparative overview of its performance and the experimental protocols utilized.
Comparative Efficacy of this compound Across Preclinical and Clinical Studies
The glucose-lowering effect of this compound is a well-documented and reproducible finding across numerous studies. In both animal models of type 2 diabetes and human clinical trials, administration of this compound consistently leads to significant reductions in key glycemic markers.
Table 1: Reproducibility of this compound's Effects on Glycemic Control
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Streptozotocin-nicotinamide-induced diabetic mice | Dose-dependent improvement in hyperglycemia and glucose intolerance. | [7] |
| Preclinical | Type 2 diabetic mice with NASH | Significant improvements in hyperglycemia and insulin resistance. | [8] |
| Preclinical | Streptozotocin-induced diabetic mice | Significant decrease in non-fasting blood glucose levels. | [9] |
| Clinical Trial | Asian patients with T2DM on metformin | Significant reduction in HbA1c and fasting plasma glucose compared to placebo.[10] | [10] |
| Clinical Trial | Japanese patients with T2DM | Significant decrease in HbA1c. | [11] |
| Meta-analysis | 13 Randomized Controlled Trials | Significant reduction in HbA1c and fasting plasma glucose compared to placebo.[12] | [12] |
Beyond glycemic control, this compound has been consistently shown to induce weight loss, a beneficial side effect for many patients with type 2 diabetes. This effect is attributed to the caloric loss resulting from urinary glucose excretion.
Table 2: Reproducibility of this compound's Effects on Body Weight
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | High-fat diet-induced obese mice | Beneficial effects on body weight.[4] | [4] |
| Preclinical | Type 2 diabetic mice with NASH | Significant improvements in obesity.[8] | [8] |
| Clinical Trial | Asian patients with T2DM on metformin | Significant reduction in body weight compared to placebo.[10] | [10] |
| Clinical Trial | Japanese patients with T2DM | Significant decrease in body weight and waist circumference.[11] | [11] |
| Meta-analysis | 13 Randomized Controlled Trials | Significant body weight reduction compared to placebo.[12] | [12] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The primary mechanism of this compound involves the inhibition of SGLT2 in the renal proximal tubules.[1][2][4] However, some studies suggest additional molecular pathways may be involved in its metabolic benefits. One proposed mechanism involves the activation of the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy expenditure.[4]
Caption: Proposed signaling pathway of this compound.
The experimental workflow for evaluating the efficacy of this compound in preclinical rodent models generally follows a standardized procedure, which contributes to the reproducibility of findings.
Caption: General experimental workflow for preclinical studies.
Detailed Experimental Protocols
To facilitate the replication and comparison of studies, detailed methodologies are crucial. Below are summaries of common experimental protocols used in this compound research.
Rodent Models of Type 2 Diabetes:
-
High-Fat Diet (HFD)-Induced Obesity Model: Mice (e.g., C57BL/6) are fed a diet with a high percentage of calories from fat (e.g., 45-60%) for several weeks to induce obesity, insulin resistance, and hyperglycemia.[4][8]
-
Streptozotocin (STZ)-Nicotinamide-Induced Diabetes Model: This model involves the administration of nicotinamide to protect pancreatic β-cells partially, followed by a low dose of STZ to induce a stable, mild hyperglycemia characteristic of type 2 diabetes.[7]
-
Genetically Diabetic Models: Spontaneously diabetic models like the KK/Ay mice are also utilized.[8]
Drug Administration:
-
Route: this compound is typically administered orally via gavage.[4][8]
-
Vehicle: The drug is often suspended in a 0.5% methylcellulose solution.[8]
-
Dosage: Dosages in preclinical studies have ranged from 0.1 mg/kg to 3 mg/kg body weight per day.[7][8]
Key Efficacy Assessments:
-
Glycemic Control:
-
Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., 6 hours).
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.[8]
-
-
Body Composition and Weight:
-
Body Weight: Monitored regularly throughout the study period.[8]
-
-
Biochemical Analysis:
-
Serum Insulin and Lipids: Measured from blood samples collected at the end of the study.
-
-
Histological Analysis:
-
Liver and Adipose Tissue: Tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess changes in cell morphology and lipid accumulation.[4]
-
Conclusion
The available evidence from a range of preclinical and clinical studies demonstrates a high degree of reproducibility for the primary effects of this compound, namely its ability to lower blood glucose and reduce body weight in the context of type 2 diabetes. The consistency of these findings across different laboratories and study populations can be attributed to its well-defined mechanism of action and the use of standardized experimental models and clinical trial designs. While the core effects are consistent, minor variations in the magnitude of the effects can be observed, likely due to differences in experimental protocols, animal models, patient populations, and concomitant medications. Future research should continue to adhere to detailed and transparent reporting of methodologies to further enhance the comparability and reproducibility of findings.
References
- 1. This compound and other sodium-glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Profile of this compound, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Glucose-Lowering Mechanisms of this compound Depending on Body Weight Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Antidiabetic effects of SGLT2-selective inhibitor this compound in streptozotocin-nicotinamide-induced mildly diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibitor this compound alone and combined with pioglitazone prevents progression of nonalcoholic steatohepatitis in a type 2 diabetes rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycemic Control with this compound, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 10. Efficacy, safety, and tolerability of this compound in Asian patients with type 2 diabetes mellitus and inadequate glycemic control with metformin: Results of a phase 3 randomized, placebo‐controlled, double‐blind, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive efficacy of this compound on various conditioned type 2 diabetes compared with dipeptidyl peptidase-4 inhibitors and with both agents, based on a real-world multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolerability and Efficacy of this compound in The Management of Inadequately Controlled Type 2 Diabetes mellitus: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ipragliflozin and Other SGLT2 Inhibitors for Translational Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data of Ipragliflozin with other prominent Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The data presented is intended to support translational research applications by offering insights into the comparative efficacy and underlying mechanisms of this class of drugs.
Comparative Efficacy of SGLT2 Inhibitors
The following tables summarize the clinical trial data for this compound and its competitors, focusing on key metabolic parameters.
Glycated Hemoglobin (HbA1c) Reduction
| Drug | Dosage | Mean Change from Baseline (%) | Trial Duration |
| This compound | 50 mg/day | -0.65% to -1.3%[1] | 12 weeks |
| Dapagliflozin | 5 mg/day | -0.8%[2] | 6 months |
| Empagliflozin | 10 mg/day | -0.64% to -0.73%[3][4] | 12-24 weeks |
| 25 mg/day | -0.97%[3] | 24 weeks | |
| Canagliflozin | 100 mg/day | Approx. -0.58%[5] | 26 weeks |
| 300 mg/day | - | 26 weeks | |
| Ertugliflozin | 5 mg/day | -0.7%[6] | 26 weeks |
| 15 mg/day | -0.9%[6] | 26 weeks | |
| Sotagliflozin | 200 mg/day | -0.33%[7] | - |
| 400 mg/day | -0.42% to -0.48%[7][8] | - | |
| Luseogliflozin | 2.5 mg/day | -0.98% to -1.08%[9] | 1-2 years |
| Tofogliflozin | 20 mg/day | -0.3%[10] | 104 weeks |
Body Weight Reduction
| Drug | Dosage | Mean Change from Baseline (kg) | Trial Duration |
| This compound | 50 mg/day | -0.66 to -1.89[1] | 12 weeks |
| Dapagliflozin | 5 mg/day | -2.2 to -2.5[2][11] | 3-6 months |
| Empagliflozin | 10 mg/day | -1.7 to -1.9[4] | 12-24 weeks |
| Canagliflozin | 100 mg/day | Approx. -1.60[5] | 26 weeks |
| 300 mg/day | - | 26 weeks | |
| Ertugliflozin | 5 mg/day | -2.32[12] | - |
| 15 mg/day | -2.39[12] | - | |
| Sotagliflozin | 400 mg/day | -1.33 to -1.88[8][13] | - |
| Luseogliflozin | 2.5 mg/day | Approx. -2.8 (at 2 years) | 2 years |
| Tofogliflozin | 20 mg/day | -3.05[14] | 104 weeks |
Blood Pressure Reduction (Systolic)
| Drug | Dosage | Mean Change from Baseline (mmHg) | Trial Duration |
| This compound | 50 mg/day | -2.8 to -3.2[1][5] | 16-24 weeks |
| Dapagliflozin | 5 mg/day | -2.2 to -2.3[2][11] | 3-6 months |
| Empagliflozin | 10 mg/day | -3.2 to -5.5[15] | 24 weeks |
| Canagliflozin | 100 mg/day | Approx. -3.93[5] | - |
| Ertugliflozin | 5 mg & 15 mg/day | -3.64[12] | - |
| Sotagliflozin | 400 mg/day | -2.44 to -2.60[8][13] | - |
| Luseogliflozin | 2.5 mg/day | -5.3 (at 1 year)[9] | 1 year |
| Tofogliflozin | 20 mg/day | -5.1[10] | 104 weeks |
Experimental Protocols
The clinical trials for SGLT2 inhibitors generally follow a randomized, double-blind, placebo-controlled design. Below is a representative methodology synthesized from multiple trial protocols.
1. Study Population:
-
Inclusion Criteria: Adults (typically ≥18 or ≥20 years) with a diagnosis of type 2 diabetes mellitus for at least 12 weeks. Baseline HbA1c levels are generally between 7.0% and 10.5%. Patients are often on a stable dose of metformin or other background antidiabetic therapy.
-
Exclusion Criteria: History of type 1 diabetes, severe renal impairment (e.g., eGFR < 30 or 45 mL/min/1.73m²), recent cardiovascular events, or other significant comorbidities that could interfere with the study outcomes.
2. Treatment Regimen:
-
Patients are randomized to receive the investigational SGLT2 inhibitor at a specified daily dose (e.g., this compound 50 mg) or a matching placebo.
-
The treatment is administered orally, once daily, typically in the morning.
-
The duration of the double-blind treatment period can range from 12 weeks to over a year, with some long-term extension studies.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: These often include changes in body weight, fasting plasma glucose, and systolic and diastolic blood pressure.
-
Safety Assessments: Adverse events are monitored throughout the study. Specific events of interest include hypoglycemia, urinary tract infections, genital mycotic infections, and volume depletion-related events. Laboratory parameters (e.g., lipid profile, renal function markers) and vital signs are regularly assessed.
4. Biomarker Analysis:
-
In some translational studies, blood and urine samples are collected at baseline and at various time points during the trial to analyze a panel of biomarkers. These may include markers of inflammation (e.g., hsCRP, IL-6), cardiovascular stress (e.g., NT-proBNP), and kidney injury (e.g., KIM-1).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Metabolic Pathways
This compound, like other SGLT2 inhibitors, exerts its effects beyond glycemic control by influencing key metabolic signaling pathways. Preclinical studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This activation contributes to the amelioration of hepatic steatosis and the browning of white adipose tissue, leading to increased energy expenditure.
Caption: this compound's signaling pathway.
Typical Clinical Trial Workflow for an SGLT2 Inhibitor
The following diagram illustrates a standard workflow for a clinical trial evaluating an SGLT2 inhibitor.
Caption: Clinical trial workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in HbA1c, body weight, and systolic blood pressure in type 2 diabetes patients initiating dapagliflozin therapy: a primary care database study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin treatment effects across categories of baseline HbA1c, body weight and blood pressure as an add‐on to metformin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ertugliflozin on glucose control, body weight, blood pressure and bone density in type 2 diabetes mellitus inadequately controlled on metformin monotherapy (VERTIS MET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotagliflozin Lowers A1c, Weight Even in Kidney Impairment – Dataemia [dataemia.com]
- 8. Sotagliflozin for patients with type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Tofogliflozin on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of ertugliflozin on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic effects of the dual SGLT 1/2 inhibitor sotagliflozin on blood pressure and body weight reduction in people with diabetes: An updated meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and effectiveness of tofogliflozin in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
